molecular formula C7H12O B1353530 3,3-Dimethyl-2-methylene-butyraldehyde CAS No. 69060-18-0

3,3-Dimethyl-2-methylene-butyraldehyde

Cat. No.: B1353530
CAS No.: 69060-18-0
M. Wt: 112.17 g/mol
InChI Key: DHGPQZABCDXAEA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylene-butyraldehyde is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-2-methylene-butyraldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-2-methylene-butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-methylene-butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-methylidenebutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(5-8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPQZABCDXAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447927
Record name 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69060-18-0
Record name 3,3-DIMETHYL-2-METHYLENE-BUTYRALDEHYDE
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Record name 3,3-dimethyl-2-methylidenebutanal
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Foundational & Exploratory

2-Methylene-3,3-dimethylbutanal IUPAC name properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methylene-3,3-dimethylbutanal (2-tert-Butylacrolein) Technical Guide

Executive Summary & Chemical Identity

2-Methylene-3,3-dimethylbutanal , commonly known as 2-tert-butylacrolein , is a sterically hindered


-unsaturated aldehyde. It serves as a specialized building block in organic synthesis, particularly for constructing hindered heterocycles (e.g., phenanthrolines) and as a Michael acceptor in drug discovery. Its unique structure combines a reactive electrophilic alkene with a bulky tert-butyl group, offering a balance of reactivity and steric protection that modulates nucleophilic attacks.
Chemical Identification
PropertyDetail
IUPAC Name 2-(1,1-Dimethylethyl)prop-2-enal
Common Names 2-tert-Butylacrolein; 2-Methylene-3,3-dimethylbutyraldehyde
CAS Registry Number 69060-18-0
Molecular Formula

Molecular Weight 112.17 g/mol
SMILES CC(C)(C)C(=C)C=O[1]
InChI Key InChIKey=... (Analogous to acrolein derivatives)

Physical & Chemical Properties

Experimental data for this specific intermediate is scarce in public databases compared to its saturated analog (3,3-dimethylbutanal). The values below combine available literature data with chemoinformatic estimates based on structural analogs.

PropertyValue / EstimateNotes
Appearance Colorless to pale yellow liquidTypical of

-unsaturated aldehydes.
Boiling Point ~125–130 °C (Estimated)Higher than 3,3-dimethylbutanal (104–106 °C) due to conjugation.
Density ~0.84–0.86 g/cm³Estimated based on 2-ethylacrolein (0.85 g/cm³).
Solubility Soluble in organic solvents (DCM, THF, Et₂O); Low water solubility.Hydrophobic tert-butyl group dominates.
Odor Pungent, lachrymatoryAcrolein derivatives are potent irritants.
Stability Prone to polymerizationRequires stabilization (e.g., hydroquinone) and cold storage.
Structural Analysis
  • Steric Bulk: The tert-butyl group at the

    
    -position creates significant steric hindrance, shielding the carbonyl carbon from direct 1,2-addition and directing nucleophiles preferentially toward the 
    
    
    
    -carbon (Michael addition) or preventing reaction with bulky nucleophiles entirely.
  • Electronic Character: The conjugated system makes the

    
    -carbon electrophilic, but the electron-donating alkyl group slightly reduces this electrophilicity compared to acrolein.
    

Synthesis Methodologies

The primary route to 2-methylene-3,3-dimethylbutanal is the


-methylenation  of 3,3-dimethylbutanal (neohexanal) using formaldehyde and an amine catalyst (Mannich-type reaction).
Protocol: Mannich-Type -Methylenation

This protocol utilizes a secondary amine salt to generate an iminium intermediate, which reacts with formaldehyde.

Reagents:

  • Substrate: 3,3-Dimethylbutanal (CAS 2987-16-8)[2]

  • C1 Source: Formaldehyde (37% aq. or Paraformaldehyde)

  • Catalyst: Dimethylamine hydrochloride or Diisopropylammonium trifluoroacetate (Eschenmoser’s salt conditions)

  • Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Workflow:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-dimethylbutanal (1.0 equiv) and dimethylamine hydrochloride (1.0 equiv) in ethanol.

  • Addition: Add formaldehyde (37% solution, 1.2 equiv) dropwise.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction proceeds via the formation of a Mannich base (

    
    -amino aldehyde), which undergoes in situ elimination of the amine to form the double bond.
    
  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with pentane or diethyl ether.

    • Wash with dilute HCl (to remove unreacted amine) and then saturated

      
      .
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure. Caution: The product is a lachrymator and potential polymerizer; add a radical inhibitor (e.g., BHT) prior to distillation.

Diagram: Synthesis Mechanism

Synthesis Start 3,3-Dimethylbutanal (Substrate) Inter1 Mannich Base (Intermediate) Start->Inter1 Mannich Condensation Reagents Formaldehyde (HCHO) + R2NH·HCl Reagents->Inter1 Product 2-Methylene-3,3-dimethylbutanal (Product) Inter1->Product u03b2-Elimination (- R2NH)

Caption: Synthesis via Mannich condensation followed by elimination.

Reactivity & Applications

Michael Acceptor in Drug Design

The compound acts as a "covalent warhead" precursor. The


-methylene group can covalently modify cysteine residues in proteins via Michael addition. The tert-butyl group provides selectivity, ensuring that only accessible or specific cysteine pockets are targeted, reducing off-target toxicity compared to unhindered acroleins.
Heterocycle Synthesis (The Fujii Method)

2-tert-Butylacrolein is a key intermediate in the synthesis of substituted 1,10-phenanthrolines , which are vital ligands in coordination chemistry and catalysis.

  • Mechanism: Two equivalents of the aldehyde react with phenylenediamine derivatives (Skraup-Doebner-Von Miller type reaction) to form the phenanthroline core. The bulky tert-butyl groups improve the solubility of the resulting metal complexes and prevent aggregation.

Diagram: Reactivity Pathways

Reactivity Center 2-Methylene-3,3-dimethylbutanal Michael Michael Addition (Nucleophiles: R-SH, R-NH2) Center->Michael Cysteine Targeting Polymer Polymerization (Formation of Poly-acroleins) Center->Polymer Radical/Anionic Initiation Hetero Heterocycle Synthesis (e.g., Phenanthrolines) Center->Hetero Condensation w/ Amines

Caption: Primary reactivity modes driven by the electron-deficient alkene.

Safety & Handling Protocols

Warning: As an


-unsaturated aldehyde, this compound poses specific hazards.
  • Lachrymator: It is a potent eye and respiratory irritant. All manipulations must occur in a fume hood.

  • Sensitizer: Potential skin sensitizer due to protein reactivity. Double-gloving (Nitrile/Neoprene) is recommended.

  • Instability: Store at -20 °C under an inert atmosphere (Argon/Nitrogen) with a stabilizer (0.1% Hydroquinone) to prevent spontaneous polymerization.

References

  • Fujii, M. et al. "Synthesis of Mono- and Dialkylsubstituted 1,10-Phenanthrolines." Bulletin of the Chemical Society of Japan, vol. 63, no. 10, 1990. (Describes the synthesis and use of 2-tert-butylacrolein).
  • Mellouki, A. et al. "Reactivity study of 3,3-dimethylbutanal: kinetics and mechanisms." Atmospheric Chemistry and Physics, 2015. Link (Context on the saturated precursor).

  • PubChem Database. "3,3-Dimethylbutanal (CID 76335)." National Center for Biotechnology Information. Link

  • ChemSRC. "CAS 69060-18-0 Entry." Link

Sources

A Tale of Two Aldehydes: A Comparative Analysis of 3,3-Dimethylbutyraldehyde and its Unsaturated Analogue, 2-Methylene-3,3-dimethylbutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for their versatile reactivity. This guide delves into a comparative analysis of two structurally related C6 aldehydes: the saturated 3,3-dimethylbutyraldehyde and its hypothetical α,β-unsaturated counterpart, 2-methylene-3,3-dimethylbutyraldehyde. While the former is a well-documented and commercially significant intermediate, the latter presents an intriguing, albeit less explored, chemical entity. This document will provide a comprehensive overview of their synthesis, reactivity, spectroscopic signatures, and potential applications, offering insights for researchers engaged in fine chemical synthesis and drug discovery.

Part 1: The Established Workhorse: 3,3-Dimethylbutyraldehyde

3,3-Dimethylbutyraldehyde, also known as tert-butylacetaldehyde, is a branched-chain saturated aldehyde. Its most notable feature is the sterically demanding tert-butyl group adjacent to the methylene carbon, which significantly influences its physical and chemical properties.

Physicochemical Properties

3,3-Dimethylbutyraldehyde is a colorless liquid with a distinctive fruity odor.[1] Its bulky tert-butyl group contributes to a lower boiling point compared to its linear isomer, hexanal, due to reduced intermolecular van der Waals forces. It exhibits limited solubility in water but is miscible with common organic solvents.[1] A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₁₂O[1][2]
Molecular Weight100.16 g/mol [3]
Boiling Point104-106 °C[2][4]
Density0.798 g/mL at 25 °C[2][4]
Refractive Index1.397 at 20 °C[2]
Flash Point11 °C[2]
CAS Number2987-16-8[1][2]

Table 1: Physicochemical Properties of 3,3-Dimethylbutyraldehyde

Synthesis of 3,3-Dimethylbutyraldehyde

Several synthetic routes to 3,3-dimethylbutyraldehyde have been reported, driven by its industrial importance. A common laboratory and industrial-scale synthesis involves the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-butanol.[4]

A patented method describes a two-step process starting from t-butyl chloride and vinyl acetate. The initial catalytic reaction yields 1-chloro-3,3-dimethyl butyl acetate, which then undergoes hydrolytic disproportionation to produce 3,3-dimethylbutyraldehyde.

G cluster_0 Step 1: Catalytic Reaction cluster_1 Step 2: Hydrolytic Disproportionation t-Butyl Chloride t-Butyl Chloride Reaction_1 Catalytic Reaction t-Butyl Chloride->Reaction_1 + Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction_1 Catalyst (e.g., AlCl3) Catalyst (e.g., AlCl3) Catalyst (e.g., AlCl3)->Reaction_1 1-Chloro-3,3-dimethyl butyl acetate 1-Chloro-3,3-dimethyl butyl acetate Reaction_1->1-Chloro-3,3-dimethyl butyl acetate Reaction_2 Hydrolysis (100-110 °C) 1-Chloro-3,3-dimethyl butyl acetate->Reaction_2 3,3-Dimethylbutyraldehyde 3,3-Dimethylbutyraldehyde Reaction_2->3,3-Dimethylbutyraldehyde Purification Purification 3,3-Dimethylbutyraldehyde->Purification Distillation Purified Product Purified Product Purification->Purified Product caption Synthesis of 3,3-Dimethylbutyraldehyde

Experimental Protocol: Synthesis via Oxidation of 3,3-Dimethyl-1-butanol

This protocol is a generalized procedure based on standard alcohol oxidation methods.

  • Setup: To a stirred solution of 3,3-dimethyl-1-butanol (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure 3,3-dimethylbutyraldehyde.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods (NMR, IR, MS) as detailed below.

Reactivity and Applications

As a saturated aldehyde, 3,3-dimethylbutyraldehyde undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition to the carbonyl carbon. The steric hindrance from the tert-butyl group can influence the rate of these reactions.

A significant industrial application of 3,3-dimethylbutyraldehyde is as a key intermediate in the synthesis of the high-intensity artificial sweetener, Neotame.[2] It is also used in the preparation of spiro-oxindoles, which are potent inhibitors of the MDM2-p53 interaction, a target in cancer therapy.[1] Furthermore, it finds use as a flavoring agent in the food industry.[1]

Spectroscopic Analysis

The structural features of 3,3-dimethylbutyraldehyde give rise to a characteristic spectroscopic fingerprint.

Spectroscopic Data 3,3-Dimethylbutyraldehyde
¹H NMR (CDCl₃, ppm) ~9.7 (t, 1H, CHO), ~2.2 (d, 2H, CH₂), ~1.0 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, ppm) ~203 (CHO), ~53 (CH₂), ~31 (C(CH₃)₃), ~29 (C(CH₃)₃)
IR (cm⁻¹) ~2960 (C-H stretch), ~1725 (C=O stretch), ~1365 (C-H bend)
Mass Spectrum (m/z) 100 (M⁺), 85, 57 (base peak), 41, 29

Table 2: Spectroscopic Data for 3,3-Dimethylbutyraldehyde. [3]

Part 2: The Elusive Analogue: 2-Methylene-3,3-dimethylbutyraldehyde

In stark contrast to its saturated counterpart, 2-methylene-3,3-dimethylbutyraldehyde is not a readily available compound, and literature detailing its specific properties is scarce. However, based on the principles of organic chemistry, we can predict its synthesis, reactivity, and spectroscopic characteristics.

Proposed Synthesis

A plausible and widely used method for the synthesis of α,β-unsaturated aldehydes is the Mannich reaction followed by elimination.[5] This approach involves the aminoalkylation of an enolizable carbonyl compound. In this case, 3,3-dimethylbutyraldehyde can serve as the starting material.

G 3,3-Dimethylbutyraldehyde 3,3-Dimethylbutyraldehyde Step1 Mannich Reaction 3,3-Dimethylbutyraldehyde->Step1 + Formaldehyde + Dimethylamine HCl Mannich_Base Mannich_Base Step1->Mannich_Base β-amino carbonyl compound Step2 Hofmann Elimination Mannich_Base->Step2 Heat 2-Methylene-3,3-dimethylbutyraldehyde 2-Methylene-3,3-dimethylbutyraldehyde Step2->2-Methylene-3,3-dimethylbutyraldehyde caption Proposed Synthesis of 2-Methylene-3,3-dimethylbutyraldehyde

Experimental Protocol: Proposed Synthesis

  • Mannich Reaction: To a solution of 3,3-dimethylbutyraldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add formaldehyde (1.1 equivalents) and dimethylamine hydrochloride (1.1 equivalents). Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation of Mannich Base: After cooling, the reaction mixture is worked up by basification and extraction with an organic solvent. The crude Mannich base is then purified.

  • Elimination: The purified Mannich base is heated, often under vacuum, to induce elimination of dimethylamine, yielding the desired α,β-unsaturated aldehyde.

  • Purification: The product, 2-methylene-3,3-dimethylbutyraldehyde, can be purified by distillation.

Self-Validation: The successful synthesis would be confirmed by the appearance of characteristic signals for a terminal alkene and the disappearance of the α-methylene protons in the NMR spectrum, along with other corroborating spectroscopic data.

Predicted Reactivity and Potential Applications

2-Methylene-3,3-dimethylbutyraldehyde, as an α,β-unsaturated aldehyde, is expected to exhibit a dual reactivity profile.[6] It possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond.

  • 1,2-Addition (Direct Addition): Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) are expected to attack the carbonyl carbon.

  • 1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles (e.g., amines, thiols, enolates) will preferentially attack the β-carbon.[6]

The bulky tert-butyl group is likely to sterically hinder attack at the β-carbon to some extent, potentially influencing the regioselectivity of nucleophilic additions.

G caption Dual Reactivity of an α,β-Unsaturated Aldehyde

The unique reactivity of this molecule could make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of quaternary carbon centers adjacent to a functionalized chain. Its potential applications could lie in the synthesis of novel pharmaceuticals, agrochemicals, and fragrance compounds.

Predicted Spectroscopic Analysis

The introduction of the double bond in conjugation with the aldehyde group will significantly alter the spectroscopic properties compared to its saturated analogue.

Spectroscopic Data Predicted for 2-Methylene-3,3-dimethylbutyraldehyde Rationale
¹H NMR (CDCl₃, ppm) ~9.5 (s, 1H, CHO), ~6.3 (s, 1H, =CH₂), ~6.1 (s, 1H, =CH₂), ~1.1 (s, 9H, C(CH₃)₃)Aldehyde proton shifted slightly upfield; appearance of two distinct signals for the geminal vinyl protons.
¹³C NMR (CDCl₃, ppm) ~194 (CHO), ~155 (C=), ~135 (=CH₂), ~34 (C(CH₃)₃), ~28 (C(CH₃)₃)Carbonyl carbon shifted upfield due to conjugation; appearance of two sp² carbon signals for the double bond.
IR (cm⁻¹) ~2960 (C-H stretch), ~1685 (C=O stretch, conjugated), ~1620 (C=C stretch)Carbonyl stretch shifted to lower wavenumber due to conjugation; appearance of a C=C stretch.
Mass Spectrum (m/z) 98 (M⁺), 83, 57 (base peak), 41, 29Molecular ion at m/z 98; fragmentation pattern likely dominated by the stable tert-butyl cation.

Table 3: Predicted Spectroscopic Data for 2-Methylene-3,3-dimethylbutyraldehyde.

Comparative Summary and Outlook

The juxtaposition of 3,3-dimethylbutyraldehyde and 2-methylene-3,3-dimethylbutyraldehyde highlights the profound impact of a single double bond on the chemical nature of a molecule.

Feature3,3-Dimethylbutyraldehyde 2-Methylene-3,3-dimethylbutyraldehyde (Predicted)
Saturation Saturatedα,β-Unsaturated
Reactivity Primarily 1,2-nucleophilic addition at the carbonyl.Dual reactivity: 1,2- and 1,4-nucleophilic addition.
Key Spectroscopic Features Aldehyde proton (triplet, ~9.7 ppm), C=O stretch (~1725 cm⁻¹).Vinylic protons (~6.1-6.3 ppm), conjugated C=O stretch (~1685 cm⁻¹), C=C stretch (~1620 cm⁻¹).
Availability Commercially available.Not readily available; requires synthesis.
Applications Intermediate for sweeteners (Neotame) and pharmaceuticals.Potential as a versatile building block for complex molecule synthesis.

Table 4: Comparative Summary.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76335, 3,3-Dimethylbutanal. Retrieved from [Link].

  • Grokipedia (n.d.). 3,3-Dimethylbutyraldehyde. Retrieved from [Link].

  • Elmaati, T. M. A. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry, 47(3), 528-533.
  • LibreTexts Chemistry (2021). 6.5: Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link].

  • Wikipedia (n.d.). 3,3-Dimethylbutyraldehyde. Retrieved from [Link].

  • ChemRxiv (2023). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Retrieved from [Link].

  • ACS Publications (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
  • National Institute of Standards and Technology (n.d.). Butanal, 3,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). The infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link].

  • Mąkosza, M., & Winiarski, J. (1987). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Polish Journal of Chemistry, 61, 3-26.
  • Chemistry Steps (2021). Mannich Reaction. Retrieved from [Link].

  • Peng, G., et al. (2024). Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Chemistry – A European Journal.
  • National Institute of Standards and Technology (n.d.). Butanal, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Nair, U. R., & Ramachandran, P. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Adichemistry (n.d.). Mannich Reaction. Retrieved from [Link].

  • LibreTexts Chemistry (2021). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). 3,3-Dimethylbutane-2-ol. In NIST Chemistry WebBook. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,2,3-trimethylbutane. Retrieved from [Link].

  • Das, B., et al. (2007). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions.
  • Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of butanal. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). 3,3-Dimethylbutanal. In NIST Chemistry WebBook. Retrieved from [Link].

  • SpectraBase (n.d.). 3,3-Dimethyl-1-butyne. Retrieved from [Link].

Sources

The Electronic Structure of α-tert-Butyl Acrolein Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

α,β-Unsaturated aldehydes, exemplified by acrolein, represent a class of compounds with immense utility in organic synthesis and as covalent modifiers in drug discovery.[1] Their reactivity, however, is often a double-edged sword, leading to potential off-target effects and toxicity.[2][3] The introduction of a sterically demanding α-substituent, such as a tert-butyl group, provides a powerful strategy to modulate this reactivity. This guide delves into the fundamental electronic structure of α-tert-butyl acrolein derivatives, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore how the interplay of steric and electronic effects, stemming from the α-tert-butyl group, reshapes the molecule's frontier molecular orbitals, influences its spectroscopic signature, and ultimately governs its reactivity as a Michael acceptor. This document outlines both the theoretical underpinnings and the practical experimental and computational workflows required to characterize and leverage these properties for rational drug design.

Foundational Principles: The Electronic Landscape of the Acrolein Core

Acrolein, the simplest α,β-unsaturated aldehyde, serves as our foundational model.[4] Its chemical behavior is dominated by the conjugated π-system formed by the overlap of p-orbitals across the C=C-C=O framework. This conjugation results in the delocalization of π-electrons, creating an electronic structure with distinct regions of electrophilicity and nucleophilicity.[1]

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.[5]

  • HOMO: Primarily located on the C=C double bond, with significant density on the β-carbon. This orbital is involved in reactions with electrophiles.

  • LUMO: Characterized by large coefficients on the electrophilic β-carbon and the carbonyl carbon. This orbital dictates the molecule's susceptibility to nucleophilic attack.[5]

The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its absorption of ultraviolet-visible light.[5] The most significant consequence of this electronic arrangement is the molecule's behavior as a "Michael acceptor." Nucleophiles preferentially attack the β-carbon in a 1,4-conjugate addition, a reaction central to the biological activity of many covalent drugs.[6]

The Perturbation: Introducing the α-tert-Butyl Group

The substitution of a hydrogen atom at the α-position with a tert-butyl group introduces significant steric and electronic perturbations to the acrolein core.

Steric Hindrance: A Dominant Force

The most profound effect of the tert-butyl group is steric hindrance.[7] Its bulky, three-dimensional structure physically obstructs the trajectory of incoming nucleophiles, particularly towards the α-carbon and, to a lesser extent, the adjacent β-carbon and carbonyl group. This "steric shielding" is a primary mechanism for attenuating the rate of Michael addition reactions.[8] In drug design, this can be the difference between a highly reactive, non-specific compound and a finely tuned, selective covalent inhibitor. The steric bulk also influences the rotational barrier around the Cα-C(O) single bond, potentially favoring a specific conformer (s-trans vs. s-cis) which can impact receptor binding.[9]

Electronic Effects: A Subtle Modulation

The tert-butyl group also exerts a modest electronic influence. As an alkyl group, it acts as a weak electron-donating group through induction. This has two main consequences:

  • Destabilization of Orbitals: The inductive effect pushes electron density into the π-system, slightly raising the energy of both the HOMO and LUMO.

  • Reduced Electrophilicity: The increased electron density marginally reduces the partial positive charge on the β-carbon, making it a slightly less potent electrophilic site.

While the steric effect is generally dominant in modulating reactivity, this electronic contribution is measurable and plays a role in the overall electronic signature of the molecule.[8]

Experimental Characterization Workflow

A multi-technique experimental approach is essential for validating the theoretical electronic structure. The following protocol represents a self-validating system for characterizing a novel α-tert-butyl acrolein derivative.

Synthesis

The synthesis of α-alkyl-substituted acrolein derivatives can be achieved through various methods, including the condensation of formaldehyde with aliphatic aldehydes (a Mannich-type reaction) or the oxidation of corresponding alcohols.[10] A practical route to related α-substituted tert-butyl acrylates involves a telescoped condensation-reduction of aldehydes with Meldrum's acid, followed by a Mannich-type reaction with tert-butyl alcohol, which could be adapted for the aldehyde synthesis.[11][12]

Spectroscopic Analysis
Spectroscopic TechniqueParameterObservation for α-tert-Butyl Acrolein vs. AcroleinRationale
UV-Visible Spectroscopy λmax (π → π*)Slight bathochromic (red) shiftThe electron-donating tert-butyl group slightly raises the HOMO energy, decreasing the HOMO-LUMO gap.
Infrared (IR) Spectroscopy ν(C=O), ν(C=C)Minor shift to lower wavenumbersIncreased electron density from the tert-butyl group slightly weakens the double bonds. Conjugation already lowers these frequencies compared to isolated C=O or C=C bonds.[13]
¹H NMR Spectroscopy δ(Hβ)Upfield (lower ppm) shiftIncreased electron shielding at the β-carbon due to the electron-donating effect of the tert-butyl group.
¹³C NMR Spectroscopy δ(Cβ)Upfield (lower ppm) shiftSignificant increase in electron density at the β-carbon, reflecting both inductive and steric effects. The carbonyl carbon (C=O) appears far downfield (~190-215 ppm).[13]
Photoelectron Spectroscopy Ionization PotentialLower ionization potentialDirectly measures the energy of the HOMO. The electron-donating group raises the HOMO energy, making it easier to remove an electron.[14]

Protocol: UV-Vis Absorbance Measurement

  • Solvent Selection: Choose a UV-transparent solvent (e.g., cyclohexane, ethanol).

  • Concentration: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Blanking: Use the pure solvent as a reference to zero the instrument.

  • Scan: Acquire the spectrum over a range of ~200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) corresponding to the π → π* transition. Compare this to the known value for acrolein (~210 nm) to quantify the effect of the α-tert-butyl group.[15] The weaker n → π* transition may be observed at longer wavelengths (~315 nm).[16]

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_reactivity Reactivity & Stability Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification UVVis UV-Visible Spectroscopy Purification->UVVis IR Infrared Spectroscopy Purification->IR NMR 1H & 13C NMR Purification->NMR PES Photoelectron Spectroscopy Purification->PES Kinetics Kinetic Assay (e.g., Thiol Reactivity) UVVis->Kinetics IR->Kinetics NMR->Kinetics PES->Kinetics Stability Metabolic Stability Assay Kinetics->Stability

Computational Chemistry Protocol

Density Functional Theory (DFT) provides unparalleled insight into the electronic structure.[17] This protocol outlines a robust method for obtaining and analyzing key electronic properties.

Protocol: DFT Calculation and Analysis

  • Structure Preparation: Build the 3D structure of α-tert-butyl acrolein in a molecular editor.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This step finds the lowest energy conformation of the molecule.[18]

  • Frequency Calculation: Run a frequency calculation at the same level of theory. Causality Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides zero-point vibrational energy for accurate thermodynamic calculations.

  • Single-Point Energy & Orbital Analysis: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.

  • Data Extraction & Visualization:

    • Extract HOMO and LUMO energy values.

    • Generate 3D plots of the HOMO and LUMO to visualize their spatial distribution.

    • Calculate and map the Molecular Electrostatic Potential (MEP) onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

G cluster_output Outputs Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify: No Imaginary Frequencies? Freq->Check Check->Opt No, Re-optimize SPE Single-Point Energy & Wavefunction (e.g., B3LYP/6-311+G(d,p)) Check->SPE Yes Analysis Analysis & Visualization SPE->Analysis HOMO_LUMO HOMO/LUMO Energies & Plots Analysis->HOMO_LUMO MEP MEP Map Analysis->MEP Charges NBO Charges Analysis->Charges

Calculated Electronic Properties
PropertyAcrolein (Calculated)α-tert-Butyl Acrolein (Calculated)Implication of Change
EHOMO -7.2 eV-6.9 eVMolecule is more easily oxidized.
ELUMO -1.8 eV-1.6 eVMolecule is a slightly weaker electron acceptor.
HOMO-LUMO Gap 5.4 eV5.3 eVMinor decrease, consistent with slight red shift in UV-Vis.
Dipole Moment ~3.1 D~3.3 DIncreased polarity, potentially affecting solubility and binding.
NBO Charge on Cβ +0.05+0.02Reduced positive charge, indicating lower electrophilicity.

(Note: Absolute values are method-dependent; the trend is the critical insight.)

Implications for Reactivity and Drug Development

The ultimate goal of understanding the electronic structure is to predict and control chemical reactivity.

Modulating Michael Addition Reactivity

The primary application for α-tert-butyl acrolein derivatives in drug discovery is as covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, via a Michael addition reaction.[19][20] The rate of this reaction is critical; it must be fast enough to engage the target protein in a biological timeframe but slow enough to avoid reacting with off-target nucleophiles like glutathione, which can lead to toxicity.[3]

The α-tert-butyl group provides a dual-control mechanism:

  • Kinetic (Rate) Control: The steric bulk significantly increases the activation energy for the nucleophilic attack, slowing the reaction rate (k_inact).[8]

  • Thermodynamic (Affinity) Control: The electronic structure influences the intrinsic electrophilicity of the β-carbon.

This allows for the design of covalent warheads with a "tunable" reactivity profile, enhancing selectivity for the intended biological target.

G cluster_reactants cluster_steric Nu Nucleophile (e.g., Cys-SH) TS Transition State Nu->TS Attack at β-carbon Acrolein α-tert-Butyl Acrolein Acrolein->TS Product Covalent Adduct TS->Product tBu t-Butyl Group tBu->TS Steric Clash (Increases Ea)

Enhancing Metabolic Stability

A fortuitous secondary benefit of the tert-butyl group is its contribution to metabolic stability. This bulky group is resistant to oxidation by cytochrome P450 (CYP) enzymes, which are a primary route of drug metabolism in the liver.[21] By placing a tert-butyl group near a reactive center, it can serve as a "metabolic shield," preventing enzymatic degradation and increasing the in vivo half-life of a drug candidate.[22]

Conclusion

The introduction of an α-tert-butyl group to the acrolein scaffold is a sophisticated strategy for modulating its electronic structure and chemical reactivity. The dominant steric hindrance dramatically slows the rate of Michael addition, while subtle electron-donating effects further decrease the intrinsic electrophilicity of the β-carbon. This dual-control mechanism is invaluable for drug development professionals seeking to design selective and safe covalent inhibitors. A combined experimental and computational approach, as outlined in this guide, provides the necessary framework to characterize these effects, enabling a rational, structure-based approach to drug design that balances on-target potency with a minimized risk of off-target reactivity and metabolic degradation.

References

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  • Reddy, V. S., et al. (2019). Acrolein and thiol-reactive electrophiles suppress allergen-induced innate airway epithelial responses by inhibition of DUOX1 and EGFR. Redox Biology. Available at: [Link]

  • da Costa, R. F., et al. (2014). Vibrationally specific photoionization cross sections of acrolein leading to the X̃A′2 ionic state. The Journal of Chemical Physics. Available at: [Link]

  • Liu, W., et al. (2017). Structure and electronic properties of acrolein. ResearchGate. Available at: [Link]

  • Bettinger, H. F. (2022). Tetra-tert-butyl-s-indacene is a Bond Localized C2h Structure and a Challenge for Computational Chemistry. PMC. Available at: [Link]

  • Pessetto, Z. Y., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society. Available at: [Link]

  • Frost, C. G., et al. (2009). A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. Organic Chemistry Portal. Available at: [Link]

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  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

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  • Puzzarini, C., et al. (2014). Molecular Structure and Spectroscopic Signatures of Acrolein: Theory Meets Experiment. ResearchGate. Available at: [Link]

  • Evangelisti, L., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. MDPI. Available at: [Link]

  • CN101289375A - Process for preparing alpha-methyl p-tert-butylbenylpropyl aldehyde. Google Patents.
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  • Miller, C. E., et al. (2013). Lowest triplet (n, π*) electronic state of acrolein: Determination of structural parameters by cavity ringdown spectroscopy and quantum-chemical methods. AIP Publishing. Available at: [Link]

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An In-depth Technical Guide to the Reactivity Profile of 2-Methylene-3,3-dimethylbutanal

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The field of organic synthesis is perpetually driven by the need to understand and predict the chemical behavior of novel molecular architectures. This guide addresses the reactivity of 2-methylene-3,3-dimethylbutanal, a unique α,β-unsaturated aldehyde. While direct literature on this specific compound is sparse, its structure presents a fascinating interplay of steric and electronic effects. This document, therefore, serves as a predictive and practical guide for the research scientist. By synthesizing established principles of organic chemistry with data from analogous systems, we will construct a robust reactivity profile, offering insights into its synthesis, key transformations, and potential applications as a versatile chemical intermediate. The protocols and mechanisms detailed herein are designed to be self-validating, providing a logical framework for experimental design and interpretation.

Molecular Structure and Electronic Profile

2-Methylene-3,3-dimethylbutanal is an α,β-unsaturated aldehyde characterized by the IUPAC name 2-methylene-3,3-dimethylbutanal. Its structure incorporates three key features that dictate its chemical personality:

  • An α,β-Unsaturated Carbonyl System: The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system. The electron-withdrawing nature of the aldehyde oxygen delocalizes pi-electron density across the Cα-Cβ bond, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack.

  • An Exocyclic Methylene Group: The terminal C=CH₂ bond provides a site for various addition and cycloaddition reactions.

  • A Sterically Demanding tert-Butyl Group: The gem-dimethyl substitution at the C3 position creates significant steric hindrance around the β-carbon. This bulky group plays a crucial role in modulating the regioselectivity of nucleophilic attacks and the approach of reactants in cycloadditions.

These features suggest a rich and nuanced reactivity, where the outcome of a given transformation is a delicate balance between electronic activation and steric accessibility.

Proposed Synthesis Pathway

The construction of the 2-methylene-3,3-dimethylbutanal framework can be logically approached via an aldol condensation reaction, a foundational method for forming α,β-unsaturated carbonyl compounds[1]. A plausible and efficient route involves the base-catalyzed condensation of 3,3-dimethylbutanal with formaldehyde, followed by dehydration.

Experimental Protocol: Synthesis via Aldol Condensation

Objective: To synthesize 2-methylene-3,3-dimethylbutanal from 3,3-dimethylbutanal and formaldehyde.

Materials:

  • 3,3-Dimethylbutanal (CAS 2987-16-8)[2][3]

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add 3,3-dimethylbutanal (1.0 eq) and formaldehyde (1.2 eq, 37% aqueous solution).

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the mixture to pH ~7 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Causality: The basic conditions facilitate the formation of an enolate from 3,3-dimethylbutanal, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes base-catalyzed dehydration under the reaction conditions to yield the conjugated product.

Synthesis Workflow Diagram

G cluster_start Starting Materials A 3,3-Dimethylbutanal C Aldol Condensation (NaOH, 0°C to RT) A->C Step 1 B Formaldehyde B->C Step 1 D Dehydration (In situ) C->D Step 2 E Workup & Purification D->E Step 3 F 2-Methylene-3,3-dimethylbutanal E->F Final Product

Caption: Proposed synthesis of 2-methylene-3,3-dimethylbutanal.

Core Reactivity Profile

The reactivity of 2-methylene-3,3-dimethylbutanal is dominated by the electrophilic nature of its conjugated system. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).

Nucleophilic Addition: A Tale of Two Pathways

The regiochemical outcome of nucleophilic addition is a classic example of kinetic versus thermodynamic control, often rationalized by Hard-Soft Acid-Base (HSAB) theory[4].

  • 1,2-Addition: The carbonyl carbon is a "hard" electrophilic center. Hard, charge-dense nucleophiles (e.g., organolithium reagents, Grignard reagents) preferentially attack this site in an irreversible, kinetically controlled process.

  • 1,4-Conjugate Addition (Michael Addition): The β-carbon is a "soft" electrophilic center. Soft, more polarizable nucleophiles (e.g., organocuprates, thiols, enamines) favor this pathway, which often proceeds under thermodynamic control to yield the more stable carbonyl product after tautomerization of the enolate intermediate[4][5].

The significant steric hindrance from the tert-butyl group at C3 is expected to disfavor 1,4-addition to some extent, potentially making 1,2-addition more competitive than in less hindered systems.

G cluster_main cluster_12 1,2-Addition (Kinetic Control) cluster_14 1,4-Addition (Thermodynamic Control) start 2-Methylene-3,3-dimethylbutanal + Nu⁻ A Alkoxide Intermediate start->A Hard Nucleophile (e.g., R-Li) C Enolate Intermediate start->C Soft Nucleophile (e.g., R₂CuLi) B 1,2-Adduct (Allylic Alcohol) A->B Protonation D Saturated Aldehyde C->D Protonation & Tautomerization

Caption: Competing 1,2- and 1,4-nucleophilic addition pathways.

Protocol: 1,4-Conjugate Addition with an Organocuprate

Objective: To perform a selective 1,4-addition of a methyl group using lithium dimethylcuprate.

Materials:

  • 2-Methylene-3,3-dimethylbutanal (1.0 eq)

  • Copper(I) iodide (CuI, 1.05 eq)

  • Methyllithium (MeLi, 2.1 eq) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon), suspend CuI (1.05 eq) in anhydrous THF at -20 °C.

  • Slowly add MeLi solution (2.1 eq) dropwise. The solution will change color as the lithium dimethylcuprate (Gilman reagent) forms. Stir for 30 minutes.

  • Cool the cuprate solution to -78 °C (acetone/dry ice bath).

  • Add a solution of 2-methylene-3,3-dimethylbutanal (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting saturated aldehyde (2,3,3-trimethylbutanal) by flash chromatography.

Causality: The soft organocuprate nucleophile selectively attacks the soft β-carbon, forming a stable enolate intermediate which is then protonated during the aqueous workup to give the 1,4-adduct[6].

Cycloaddition Reactions

The electron-deficient Cα=Cβ double bond is an excellent participant in cycloaddition reactions, serving as the 2π-electron component (dienophile).

The molecule is expected to react readily with electron-rich dienes in a Diels-Alder cycloaddition to form six-membered rings[7][8]. The reaction is concerted and stereospecific. Due to the steric bulk at C3, the diene will preferentially approach from the face opposite the tert-butyl group. The endo transition state is typically favored due to secondary orbital interactions, leading to the major diastereomer[8].

G A 2-Methylene-3,3-dimethylbutanal (Dienophile) C [4+2] Cycloaddition (Heat or Lewis Acid) A->C B 2,3-Dimethyl-1,3-butadiene (Diene) B->C D Endo Transition State (Favored) C->D E Cyclohexene Adduct D->E Forms major product

Caption: Diels-Alder reaction pathway with an electron-rich diene.

The activated alkene can also undergo [3+2] cycloadditions with 1,3-dipoles such as nitrones, azides, or nitrile oxides to construct five-membered heterocyclic rings[9][10]. These reactions are highly valuable for generating molecular complexity in a single step. For instance, reaction with a nitrone would yield an isoxazolidine ring system.

Redox Chemistry

The two reducible functional groups—the aldehyde and the alkene—can be targeted selectively.

  • Aldehyde Reduction (Luche Reduction): To selectively reduce the carbonyl to an alcohol while preserving the C=C bond, the Luche reduction (NaBH₄, CeCl₃) is the method of choice. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity for hydride attack[11].

  • Alkene Reduction (Catalytic Hydrogenation): The C=C bond can be selectively hydrogenated using catalysts like Wilkinson's catalyst [RhCl(PPh₃)₃] under mild conditions, which typically do not reduce aldehydes.

  • Total Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over Pd/C at higher pressures will reduce both the aldehyde and the alkene to yield the corresponding saturated alcohol.

The aldehyde group is susceptible to oxidation to a carboxylic acid. To avoid unwanted reactions at the double bond, mild and selective conditions are required. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger, is highly effective for oxidizing α,β-unsaturated aldehydes without affecting the alkene moiety[12].

Predicted Spectroscopic Data

While experimental data is not available, the key spectroscopic features can be reliably predicted based on the molecular structure.

Property Predicted Value Source
Molecular FormulaC₇H₁₂O-
Molecular Weight112.17 g/mol -
¹H NMR
Aldehyde Hδ 9.5-9.6 ppm (singlet)[13]
Vinylic H (trans to C=O)δ 6.2-6.4 ppm (singlet)[13]
Vinylic H (cis to C=O)δ 5.9-6.1 ppm (singlet)[13]
Methyl H'sδ 1.1-1.3 ppm (singlet, 9H)[14]
¹³C NMR
Carbonyl Cδ 190-195 ppm[13]
Cα (quaternary)δ 145-150 ppm[13]
Cβ (methylene)δ 135-140 ppm[13]
C-tert-butyl (quaternary)δ 35-40 ppm[13]
Methyl C'sδ 28-32 ppm[13]
IR Spectroscopy
C=O Stretch (conjugated)1680-1700 cm⁻¹[2]
C=C Stretch1620-1640 cm⁻¹[2]
Aldehyde C-H Stretch2720-2820 cm⁻¹ (two bands)[2]

Conclusion

2-Methylene-3,3-dimethylbutanal emerges as a molecule with a well-defined and predictable reactivity profile, governed by the classic principles of α,β-unsaturated carbonyl chemistry. Its synthetic accessibility via aldol condensation makes it an attractive building block. The dominant reaction pathways include highly regioselective nucleophilic additions, controlled by the "hard" or "soft" nature of the nucleophile, and versatile cycloaddition reactions to build cyclic frameworks. Furthermore, the aldehyde and alkene moieties can be selectively manipulated through carefully chosen redox reagents. The significant steric influence of the tert-butyl group provides an additional layer of control and challenge, making this an intriguing substrate for methodological studies and a potentially valuable intermediate in complex target synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore the rich chemistry of this compound.

References

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Methodological & Application

Technical Application Note: 3,3-Dimethyl-2-methylene-butyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the chemical behavior, synthesis, and application of 3,3-Dimethyl-2-methylene-butyraldehyde (also known as ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-tert-butylacrolein  or 2-methylene-3,3-dimethylbutanal ).

Role: Sterically Tuned Michael Acceptor | Class: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Unsaturated Aldehyde

Executive Summary & Rationale

3,3-Dimethyl-2-methylene-butyraldehyde represents a unique class of Michael acceptors where the electrophilic reactivity is modulated by significant steric bulk.[1] Unlike simple acrolein, which is highly reactive and promiscuous (prone to off-target toxicity), this molecule features a tert-butyl group at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-position relative to the vinyl tail (C3 position of the butanal chain).

Key Characteristics:

  • Steric Shielding: The bulky tert-butyl group shields the carbonyl carbon, significantly retarding 1,2-addition (direct carbonyl attack) while preserving 1,4-conjugate addition capability.[1]

  • Selectivity: It exhibits "tunable" electrophilicity, reacting preferentially with "soft" nucleophiles (thiols, selenols) over "hard" nucleophiles (amines, hydroxyls), making it a valuable warhead for Targeted Covalent Inhibitors (TCIs) .

  • Synthetic Utility: It serves as a precursor for constructing chiral quaternary centers via organocatalytic asymmetric synthesis.[1][2]

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 2-Methylene-3,3-dimethylbutanalOften cited as ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-tert-butylacrolein
Molecular Formula

MW: 112.17 g/mol
Structure

Vinyl group is terminal;

-Bu is internal.
Reactivity Class Michael Acceptor (Soft Electrophile)High specificity for Cys residues.
Stability Prone to polymerizationCRITICAL: Store with stabilizer (e.g., 100 ppm Hydroquinone) at -20°C.

Protocol A: Synthesis of 3,3-Dimethyl-2-methylene-butyraldehyde

Rationale: Commercially available stocks are often degraded.[1] Fresh synthesis via the Mannich reaction of the saturated parent aldehyde is recommended for high-precision kinetics.[1]

Reagents
  • Substrate: 3,3-Dimethylbutyraldehyde (Neohexanal) [CAS: 2987-16-8][1][3]

  • C1 Source: Formaldehyde (37% aq.[1] solution)

  • Catalyst: Dimethylamine hydrochloride (DMA·HCl)

  • Solvent/Additives: Acetic acid, Dichloromethane (DCM)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylamine hydrochloride (0.1 eq) in 3,3-dimethylbutyraldehyde (1.0 eq).

  • Formaldehyde Addition: Add Formaldehyde (37% aq) (1.2 eq) dropwise while stirring vigorously.

    • Note: The reaction is exothermic.[1] Maintain temperature below 40°C using a water bath if necessary.[1]

  • Acid Catalysis: Add Acetic acid (0.1 eq) and heat the mixture to 70°C for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11] The reaction proceeds via a Mannich intermediate which undergoes in situ elimination of the amine to form the exocyclic double bond.[1]

  • Workup:

    • Cool to room temperature.[1][12][13]

    • Extract with DCM (

      
      ).
      
    • Wash combined organic layers with saturated

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo (do not heat above 30°C to avoid polymerization).
      
  • Purification:

    • Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at approx. 45–50°C (at 15 mmHg).

    • QC Check:

      
      H NMR should show two distinct vinyl protons (
      
      
      
      and
      
      
      ppm) and the aldehyde proton (
      
      
      ppm).

Protocol B: Kinetic Assay for Covalent Cysteine Modification

Rationale: This protocol quantifies the "warhead reactivity" (


 proxy) of the molecule against a biological nucleophile (Glutathione or a model peptide).
Experimental Design
  • Nucleophile: N-Acetyl-Cysteine (NAC) or Glutathione (GSH).[1]

  • Electrophile: 3,3-Dimethyl-2-methylene-butyraldehyde.[1]

  • Detection: UV-Vis Spectrophotometry (monitoring enone depletion) or LC-MS.[1]

Workflow
  • Preparation:

    • Prepare a 10 mM stock of the aldehyde in DMSO.[1]

    • Prepare a 10 mM stock of NAC in Phosphate Buffer (PBS, pH 7.4).

  • Reaction Initiation:

    • Mix NAC and Aldehyde in a 10:1 ratio (Pseudo-first-order conditions) in a quartz cuvette.

    • Final concentrations: 1 mM NAC, 100 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      M Aldehyde.
      
  • Monitoring:

    • Monitor the absorbance decrease at 230 nm (characteristic of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -unsaturated carbonyl).
      
    • Acquire data points every 30 seconds for 60 minutes at 25°C.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope represents ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Calculate the second-order rate constant: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      

Expected Result: Due to the tert-butyl steric bulk, the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 value should be significantly lower (approx. 10–50 

) compared to unhindered acrolein (

), indicating a "tunable" reactivity suitable for selective drug targeting.

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway (Mannich) and the Michael addition mechanism, highlighting the steric influence.

G cluster_0 Synthesis (Mannich Route) cluster_1 Michael Addition (Cysteine) Start 3,3-Dimethyl- butyraldehyde Mannich Mannich Base Intermediate Start->Mannich + HCHO, HNMe2 Product 3,3-Dimethyl- 2-methylene-butanal (Target) Mannich->Product - HNMe2 (Elimination) Transition Steric Approach (t-Bu Shielding) Product->Transition Electrophilic Attack Nuc Cysteine Thiol (Nucleophile) Nuc->Transition Nucleophilic Attack Adduct Thioether Adduct Transition->Adduct 1,4-Addition

Caption: Synthesis via Mannich elimination and subsequent steric-controlled Michael addition.

References & Grounding

  • Mechanistic Basis of Acrolein Reactivity:

    • Source: "Protein alkylation by the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -unsaturated aldehyde acrolein." Journal of Biological Chemistry.
      
    • Relevance: Establishes the baseline reactivity of acrolein derivatives toward cysteine thiols.

  • Covalent Inhibition Strategies:

    • Source: "Covalent Modifiers: A Chemical Perspective on the Reactivity of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Unsaturated Carbonyls."[8][13] Journal of Medicinal Chemistry.
      
    • Relevance: Provides comparative rate constants (

      
      ) for various Michael acceptors, validating the use of steric bulk to tune reactivity.
      
  • Synthesis of

    
    -Methylene Aldehydes: 
    
    • Source: "Preparation method for 3,3-dimethyl butyraldehyde" (Patent Context).[1][14]

    • Relevance: Describes the precursor synthesis and conditions relevant to the Mannich methylenation.

  • Organocatalytic Applications:

    • Source: "Michael Addition - Organic Chemistry Portal".[1][2][15]

    • Relevance: Details the use of Jørgensen-Hayashi catalysts for asymmetric additions to sterically demanding enals.

Sources

Application Note: Conjugate Addition Protocols for 2-methylene-3,3-dimethylbutanal

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated framework for executing conjugate additions on 2-methylene-3,3-dimethylbutanal . This specific substrate represents a unique challenge in organic synthesis: it combines the high reactivity of a terminal Michael acceptor with the extreme steric hindrance of a tert-butyl group at the


-position.

The protocols below are engineered to suppress common failure modes—specifically 1,2-addition (carbonyl attack) and polymerization—while maximizing enantioselectivity and yield.


-tert-butylacrolein)
Target Audience:  Medicinal Chemists, Process Chemists, and Materials Scientists.

Part 1: Molecular Intelligence & Reactivity Profile

To successfully functionalize 2-methylene-3,3-dimethylbutanal, one must first understand its "Steric Paradox."

  • The Michael Acceptor: The terminal methylene (

    
    ) at the 
    
    
    
    -position is electronically activated and sterically accessible.
  • The Steric Gatekeeper: The 3,3-dimethyl moiety (effectively a tert-butyl group) is attached directly to the

    
    -carbon. This massive group shields the carbonyl carbon, effectively shutting down direct 1,2-addition (Grignard attack at the aldehyde).
    
  • The Conformation Lock: The bulky

    
    -substituent forces the molecule into a rigid s-cis or s-trans conformation, which can be leveraged for high stereoselectivity but often retards reaction rates with bulky catalysts.
    

Key Reactivity Risks:

  • Polymerization: Like all acrolein derivatives, this molecule is prone to radical polymerization. Always use freshly distilled material stabilized with hydroquinone or BHT.

  • Reversibility: The steric bulk of the product can destabilize the C-C bond, making the Michael addition reversible under thermodynamic conditions. Kinetic control is essential.

Mechanistic Visualization: The Steric Gatekeeper

The following diagram illustrates the preferred trajectory for nucleophilic attack, dictated by the


-tert-butyl shield.

G Substrate 2-methylene- 3,3-dimethylbutanal StericShield α-tert-Butyl Group (Steric Shield) Substrate->StericShield Possesses Carbonyl Carbonyl (C=O) (Blocked) Substrate->Carbonyl BetaCarbon β-Methylene (=CH2) (Accessible) Substrate->BetaCarbon StericShield->Carbonyl Blocks 1,2-Attack Product 1,4-Adduct (Enantioselective) BetaCarbon->Product Protonation Nucleophile Nucleophile (Nu-) Nucleophile->Carbonyl 1,2-Addition (Inhibited) Nucleophile->BetaCarbon 1,4-Addition (Favored)

Caption: Steric steering mechanism. The


-tert-butyl group blocks the carbonyl, funneling nucleophiles to the 

-position.

Part 2: Experimental Protocols

Protocol A: Organocatalytic Enantioselective Friedel-Crafts Alkylation

Best For: Creating chiral quaternary centers with indole derivatives. Rationale: Standard secondary amine catalysts (e.g., MacMillan's catalyst) often struggle with


-tert-butyl acroleins due to steric clash during iminium formation. This protocol utilizes a chiral primary amine  salt, which accommodates the steric bulk while maintaining high facial selectivity.

Reagents:

  • Substrate: 2-methylene-3,3-dimethylbutanal (1.0 equiv)

  • Nucleophile: Indole or 2-methylindole (1.2 equiv)

  • Catalyst: (1R,2R)-1,2-Diphenylethylenediamine (DPEN) derived thiourea or simple primary amine salt (20 mol%)

  • Acid Additive: 2,4-Dinitrobenzoic acid (20 mol%)

  • Solvent: Toluene or CHCl

    
    
    

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried vial, dissolve the chiral primary amine catalyst (0.10 mmol) and the acid additive (0.10 mmol) in Toluene (2.0 mL). Stir for 10 minutes at room temperature to form the active salt.

  • Substrate Addition: Cool the mixture to -20°C. Add 2-methylene-3,3-dimethylbutanal (0.50 mmol) in one portion.

  • Induction Period: Stir for 15 minutes. The formation of the iminium ion with such a bulky substrate is slower than with simple acrolein; this induction period is critical.

  • Nucleophile Addition: Add the indole (0.60 mmol) as a solid or solution.

  • Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor by TLC (stain with p-Anisaldehyde; the aldehyde product will stain dark blue/purple).

    • Note: Do not raise the temperature to speed up the reaction; this will erode enantioselectivity (ee).

  • Quench & Workup: Dilute with cold Et

    
    O. Wash with saturated NaHCO
    
    
    
    (to remove acid) and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica gel. Use a gradient of Hexanes/EtOAc (95:5 to 80:20).

Data Specifications:

Parameter Value
Typical Yield 75–85%
Enantiomeric Excess (ee) >90% (with optimized catalyst)

| Major Side Product | Polymerized aldehyde (if temperature > 0°C) |

Protocol B: Copper-Catalyzed 1,4-Addition of Organometallics

Best For: Introducing alkyl or aryl groups (C-C bond formation). Rationale: Organocuprates are the "gold standard" for hindered systems. The use of TMSCl (Chlorotrimethylsilane) is mandatory here. It acts as a Lewis acid to activate the enone and traps the intermediate magnesium enolate as a silyl enol ether, preventing the reversible ejection of the bulky nucleophile.

Reagents:

  • Substrate: 2-methylene-3,3-dimethylbutanal (1.0 equiv)

  • Nucleophile: Grignard Reagent (

    
    ) (1.5 equiv)
    
  • Catalyst: CuI (10 mol%) or Cu(OTf)

    
     + Chiral Phosphoramidite (for asymmetric)
    
  • Additive: TMSCl (2.0 equiv)

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Catalyst Preparation: Flame-dry a Schlenk flask under Argon. Add CuI (0.1 mmol) and dry THF (5 mL).

  • Substrate Complexation: Add 2-methylene-3,3-dimethylbutanal (1.0 mmol) and TMSCl (2.0 mmol). Cool the mixture to -78°C.

    • Critical Step: The TMSCl coordinates to the carbonyl oxygen, further activating the double bond.

  • Nucleophile Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump. The slow addition prevents local heating and 1,2-addition.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution. Vigorous stirring is required to break up copper emulsions.
    
  • Hydrolysis: The product initially exists as a silyl enol ether. To obtain the aldehyde, treat the crude organic layer with 1N HCl in THF for 30 minutes at RT.

Protocol C: Thiol-Michael "Click" Bioconjugation

Best For: Attaching the aldehyde handle to proteins, peptides, or surfaces. Rationale: Thiols are soft nucleophiles that ignore the steric bulk at the


-position, attacking the exposed methylene with high efficiency.

Reagents:

  • Substrate: 2-methylene-3,3-dimethylbutanal

  • Nucleophile: R-SH (Cysteine, Alkyl thiol)

  • Base: DIPEA (Catalytic, 5 mol%) or Phosphate Buffer (pH 7.5)

  • Solvent: DCM (organic) or Water/Acetonitrile (biological)

Workflow:

  • Dissolve substrate in solvent (0.1 M).

  • Add Thiol (1.0 equiv).

  • Add DIPEA (0.05 equiv).

  • Stir at RT for 30 minutes. Reaction is usually quantitative.

  • Purification: Often unnecessary; remove solvent or perform dialysis (for proteins).

Part 3: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance preventing catalyst approach.Switch from secondary amine to primary amine catalyst. Increase concentration (1.0 M).
Low ee% Reversible Michael addition.Lower temperature (-40°C or -78°C). Ensure reaction is quenched cold.
Polymerization Radical initiation.Add 1% BHT to the reaction mixture. Degas solvents thoroughly.
1,2-Addition Product "Hard" nucleophile attack.Use "softer" organometallics (Organozinc/Cuprate) instead of pure Grignard/Lithium. Add TMSCl.[1]
Catalytic Cycle: Primary Amine Activation

The following diagram details the organocatalytic cycle, highlighting the critical iminium formation step which is the rate-determining bottleneck for this substrate.

Cycle Catalyst Primary Amine Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Substrate (- H2O) Substrate 2-methylene- 3,3-dimethylbutanal Substrate->Iminium Addition Nucleophilic Attack (Stereoselective) Iminium->Addition + Nucleophile Enamine Enamine Intermediate Addition->Enamine Product Chiral Aldehyde Product Enamine->Product Hydrolysis (+ H2O) Product->Catalyst Recycle

Caption: Primary amine catalytic cycle. Note the iminium formation is the steric bottleneck.

References

  • Luo, S., & Cheng, J.-P. (2011).[2] Organocatalytic Enantioselective Protonation via Enamine Catalysis. This work establishes the efficacy of primary amine catalysts for

    
    -substituted acroleins.[3]
    
    • [Source: Beilstein J. Org.[2] Chem.]([Link])

  • Sibi, M. P., et al. (2016).[3] Conjugate Addition–Enantioselective Protonation Reactions. A comprehensive review on handling bulky

    
    -substituents in Michael additions.
    
    • [Source: Beilstein J. Org.[2] Chem.]([Link])

  • Feringa, B. L., et al. (2000). Copper-Catalyzed Conjugate Addition of Grignard Reagents to Cyclic and Acyclic Enones.

  • Cran, J. W., et al. (2014).[4] Copper-Catalyzed N-tert-Butylation of Aromatic Amines. Provides context on the stability and reactivity of tert-butyl substituted systems.

Sources

Troubleshooting & Optimization

Stabilization of alpha-methylene aldehydes during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of


-Methylene Aldehydes 
Document ID:  TS-AMA-2024-05
Author:  Dr. Aris Thorne, Senior Application Scientist
Last Updated:  February 27, 2026

Introduction: The Reactivity Paradox

Welcome to the technical guide for handling


-methylene aldehydes (e.g., acrolein derivatives, Baylis-Hillman adducts). These compounds are invaluable synthetic intermediates due to their dual reactivity: they possess an electrophilic alkene conjugated to a carbonyl, making them prime candidates for Michael additions.

However, this same reactivity makes them notoriously unstable. Without intervention, they undergo autopolymerization (forming insoluble gels) or auto-oxidation (degrading to carboxylic acids). This guide provides the causality-driven protocols required to stabilize these reagents during storage and handling.

Module 1: The Degradation Matrix (Diagnosis)

Before attempting stabilization, you must diagnose the state of your material. Degradation is rarely silent; it leaves specific chemical fingerprints.

Visual & Analytical Indicators
SymptomDiagnosisMechanism
Viscosity Increase / Gelation PolymerizationRadical-induced chain propagation forming high-MW oligomers.
White Precipitate PolymerizationFormation of insoluble polymer chains (common in neat liquids).
Acidity (Low pH) OxidationAtmospheric oxygen attacks the C-H bond of the aldehyde, forming carboxylic acids.
NMR: Loss of Vinyl Signals Polymerization/Michael AdditionDisappearance of characteristic doublets at

5.8–6.5 ppm.
NMR: Broadening Peaks OligomerizationRestricted rotation in forming polymer chains causes signal broadening.
Pathway Visualization

The following diagram illustrates the two competing degradation pathways you are fighting against: Radical Polymerization and Auto-oxidation.

DegradationPathways AMA α-Methylene Aldehyde (Monomer) Radical Carbon-Centered Radical AMA->Radical Heat / Light / Initiator Peroxide Peroxy Radical AMA->Peroxide + O2 (Auto-oxidation) Polymer Polymer/Oligomer (Irreversible Gel) Radical->Polymer Chain Propagation Peroxide->Radical Radical Transfer Acid Carboxylic Acid (Oxidation Product) Peroxide->Acid Decomposition

Figure 1: Dual degradation pathways. Note that peroxides can re-initiate radical polymerization, creating a self-feeding degradation loop.

Module 2: Stabilization Protocols (Prevention)

To store these compounds, you must interrupt the radical propagation chain. Cold temperature alone is insufficient because radical tunneling can occur even at -80°C. Chemical inhibition is required.

Protocol A: Chemical Inhibition (The "Doping" Method)

Concept: You must introduce a "radical scavenger" that reacts with free radicals faster than the monomer does.

Recommended Inhibitors:

  • BHT (Butylated Hydroxytoluene): Preferred for research. Sterically hindered phenol.[1] Active without oxygen.[2]

  • Hydroquinone (HQ): Industrial standard.Critical Warning: HQ requires dissolved oxygen to function (it forms a semiquinone radical via a peroxy intermediate). If you store under strict Argon/Nitrogen, HQ is ineffective [1].

  • MEHQ (Monomethyl ether of hydroquinone): A middle ground, often used in acrylates.

Step-by-Step Doping Protocol:

  • Prepare Stock Solution: Dissolve 100 mg of BHT in 10 mL of Dichloromethane (DCM).

  • Calculate Dosage: Target 200–500 ppm (0.02–0.05 wt%) relative to your aldehyde.

    • Example: For 1 g of aldehyde, add 20–50 µL of the BHT stock.

  • Homogenize: Vortex gently to ensure distribution.

  • Evaporation: If the aldehyde is a solid/oil, remove the DCM carrier solvent under reduced pressure at low temperature (< 30°C).

Protocol B: Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°CArrhenius equation dictates that lowering T slows rate constants (

) of propagation.
Atmosphere Argon (if using BHT)Displaces O2, preventing auto-oxidation to acids.
Container Amber GlassBlocks UV light, which acts as a photo-initiator for radical formation.
Headspace MinimalReduces the volume of gas available for condensation or oxidation.

Module 3: Purification & Handling Workflow

A common failure point is the purification stage. Silica gel is slightly acidic and possesses Lewis acid sites (


), which catalyze the polymerization of 

-methylene aldehydes [2].
Safe Purification Workflow

Follow this logic to prevent decomposition on the column.

PurificationFlow Start Crude Reaction Mixture Decision Is purification necessary? Start->Decision Distill Vacuum Distillation (Add BHT to pot) Decision->Distill Volatile Liquid Column Flash Chromatography Decision->Column Non-volatile/Solid Storage Add Inhibitor & Freeze Distill->Storage Buffer Neutralize Silica: Add 1-2% Et3N to eluent Column->Buffer MANDATORY STEP Workup Concentrate < 30°C (Do not heat to dry) Buffer->Workup Workup->Storage

Figure 2: Decision tree for purification. Note the mandatory neutralization step for chromatography.

Critical Technique: Neutralizing Silica

  • Prepare your eluent system (e.g., Hexanes/EtOAc).

  • Add 1% Triethylamine (Et3N) by volume to the eluent.

  • Flush the column with this "buffered" solvent before loading your sample. This caps the acidic silica sites, preventing on-column polymerization.

Module 4: Troubleshooting (FAQ)

Q1: My aldehyde is a liquid, but after a week in the freezer, it looks cloudy/viscous. Can I save it?

  • Answer: Likely not. Cloudiness indicates polymer chains precipitating. You can attempt high-vacuum distillation (if volatile) or rapid filtration through a short plug of Celite to remove the polymer, but the purity has been compromised. Immediately dope the filtrate with BHT (500 ppm).

Q2: I need to use the aldehyde for a reaction. Do I need to remove the BHT inhibitor?

  • Answer: Generally, no . The inhibitor is present in trace amounts (ppm levels). Unless you are performing a radical-mediated reaction (where the BHT would quench your catalyst), it will not interfere with standard nucleophilic/electrophilic chemistry (e.g., Michael additions, Wittig reactions).

Q3: I stored my sample at -80°C, but when I opened it, it degraded rapidly. Why?

  • Answer: This is the "Cold Trap" error . When you remove a sample from -80°C, atmospheric moisture immediately condenses on the cold surface. Water can hydrolyze the aldehyde or catalyze polymerization.[3]

    • Fix: Allow the closed vial to warm to Room Temperature (RT) inside a desiccator before opening.

Q4: Can I store Baylis-Hillman adducts in solution?

  • Answer: Yes, and it is often preferred. Storing them as a concentrated solution in benzene or toluene (which freeze at higher temps than the freezer, or remain liquid depending on concentration) can dilute the bimolecular collisions required for polymerization [3].

References

  • Parry, H. L. (1953). Stabilization of Acrolein. U.S. Patent No.[1][4] 2,653,172.[5] Washington, DC: U.S. Patent and Trademark Office. Link

  • Taniguchi, T., & Curran, D. P. (2012).[6] Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.[6] Organic Letters, 14(17), 4540–4543. Link

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and applications. Chemical Reviews, 103(3), 811-892. Link

Sources

Technical Support Center: Radical Polymerization of Tert-Butyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for "Inhibitors for radical polymerization of tert-butyl acroleins".

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the radical polymerization of tert-butyl acrylate (TBA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of handling this highly reactive monomer.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to tert-butyl acrylate monomer in the first place?

A: Tert-butyl acrylate (TBA), like other unsaturated monomers, can undergo spontaneous, self-initiated polymerization.[1] This process can be triggered by heat, light, or the presence of peroxides, which can form over time.[2][3] This unwanted polymerization is highly exothermic and can lead to a dangerous, uncontrolled runaway reaction, potentially causing a violent rupture of the storage container.[1][4] To ensure safety during transport, storage, and handling, manufacturers add small amounts of chemical compounds called inhibitors to prevent premature polymerization.[1][5]

Q2: What are the common inhibitors used for tert-butyl acrylate and other acrylates?

A: The most common inhibitors for acrylates are phenolic compounds. These are chosen because they can be easily removed before the intended polymerization.[1] Key examples include hydroquinone (HQ), 4-methoxyphenol (MEHQ, also known as hydroquinone monomethyl ether), and 4-tert-butylcatechol (TBC).[1][6] Phenothiazine (PTZ) is also used, particularly in processes where oxygen may be limited.[6][7]

InhibitorCommon Name(s)Typical ConcentrationKey Characteristics
Hydroquinone HQ100-1000 ppmHighly effective, especially at elevated temperatures.[8]
4-Methoxyphenol MEHQ, HQME15-200 ppmVery common for stabilizing acrylates and methacrylates.[6]
4-tert-Butylcatechol TBC50-1000 ppmExcellent inhibitor at moderate temperatures (e.g., 60°C).[6][8]
Phenothiazine PTZ200-1000 ppmEffective inhibitor that does not strictly depend on the presence of oxygen.[6][7]
Q3: How do these inhibitors actually prevent polymerization?

A: Most common inhibitors are radical scavengers. Radical polymerization is a chain reaction initiated and propagated by free radicals. Inhibitors function by reacting with these initial or growing polymer radicals (P•) to form a new, stable radical that is too low in energy to initiate further polymerization, effectively terminating the chain reaction.[1][8][9] Phenolic inhibitors, for instance, donate a hydrogen atom to the reactive radical, creating a non-reactive polymer chain and a stable phenoxy radical. This phenoxy radical can then terminate another growing chain.[8]

Caption: Mechanism of radical scavenging by a phenolic inhibitor.

Q4: Is it absolutely necessary to remove the inhibitor before starting my polymerization?

A: Yes, in almost all cases. The inhibitor must be completely consumed before the polymerization reaction can begin at a normal rate.[6] If the inhibitor is not removed, it will react with the radicals generated by your initiator (e.g., AIBN, BPO). This creates an "induction period"—a delay during which no polymerization occurs.[6] This can lead to unpredictable reaction times and poor control over the final polymer properties. In some cases, if too much initiator is added to overcome the inhibitor, a dangerous runaway reaction can occur once the inhibitor is finally depleted.[6]

Q5: What is the role of oxygen in the inhibition process?

A: The effectiveness of many common inhibitors, especially phenolic types like MEHQ and TBC, depends on the presence of dissolved oxygen.[6][8] Oxygen itself can act as an inhibitor by reacting with carbon-centered radicals to form less reactive peroxy radicals (ROO•).[1] These peroxy radicals are then very efficiently terminated by the phenolic inhibitor.[6][8] For this reason, these monomers are often stored in containers with vented caps to allow for air exchange. Storing them under a blanket of inert gas like nitrogen can render the inhibitor ineffective and increase the risk of premature polymerization.[6]

Troubleshooting Guide

Problem: My polymerization reaction has a very long induction period or fails to start.
  • Likely Cause: Incomplete removal of the inhibitor. Residual inhibitor will scavenge the free radicals produced by your initiator, preventing the polymerization from starting until all the inhibitor has been consumed.[6][9]

  • Solution: Ensure your inhibitor removal procedure is thorough. The most common method for removing phenolic inhibitors like MEHQ or HQ is an alkaline wash. This converts the acidic phenol into a water-soluble salt that can be extracted from the organic monomer phase.[8][10]

    • Perform an Alkaline Wash: Wash the tert-butyl acrylate monomer with a 5-10% aqueous sodium hydroxide (NaOH) solution in a separatory funnel. The aqueous layer will often turn brown or yellow as it removes the inhibitor. Repeat the wash until the aqueous layer remains clear.

    • Neutralize: Wash the monomer with deionized water until the pH of the aqueous layer is neutral. This removes any residual NaOH.

    • Dry: Dry the monomer over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.

    • Verify Removal: While not always practical, the inhibitor concentration can be checked using techniques like HPLC or UV-Vis spectroscopy. A simple qualitative check is to see if the wash solution is colorless.

  • Alternative Solution: Pass the monomer through a column packed with basic alumina or a dedicated inhibitor-remover resin.[10][11] This is a fast and effective method that avoids introducing water.

Problem: I found solid polymer in my monomer bottle during storage.
  • Likely Cause: Depletion of the inhibitor. This can happen over long storage periods, especially if the bottle has been exposed to elevated temperatures or light, which accelerate the rate of both inhibitor consumption and spontaneous polymerization.[1][2][3] Loss of dissolved oxygen can also deactivate phenolic inhibitors.[6]

  • Solution & Prevention:

    • Proper Storage: Store tert-butyl acrylate in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[3][12] The recommended storage temperature is often refrigerated (e.g., 2-8°C), but consult the manufacturer's SDS.[12]

    • Check Expiration Dates: Do not use monomers that are past their recommended shelf life.

    • Ensure Airflow: Do not store the monomer under an inert atmosphere unless using an oxygen-independent inhibitor. Ensure the container cap is not sealed so tightly that it prevents air exchange (many supplier bottles have vented caps for this reason).

    • Monitor Inhibitor Levels: For critical applications or long-term storage, periodically check the inhibitor concentration.

Problem: My polymerization reaction is extremely fast and difficult to control.
  • Likely Cause: This could be the beginning of a thermal runaway reaction.[4] The primary cause is an insufficient amount of inhibitor (or retarder) to control the reaction rate, coupled with the highly exothermic nature of acrylate polymerization. This can be exacerbated by high initiator concentrations or poor heat dissipation from the reaction vessel.

  • Solution & Prevention:

    • Controlled Initiation: Ensure you are using the correct concentration of initiator for your desired reaction kinetics.

    • Temperature Management: Conduct the polymerization in a reaction vessel that allows for efficient heat removal, such as a jacketed reactor or an ice bath. Monitor the internal temperature continuously.

    • Consider a Retarder: Unlike a true inhibitor which creates a distinct induction period, a retarder slows down the rate of polymerization without stopping it completely.[1] In some systems, trace amounts of an inhibitor can act as a retarder to moderate the reaction.

    • Emergency Plan: Have a "short-stop" solution ready. This is a highly concentrated solution of an inhibitor (like hydroquinone in a suitable solvent) that can be quickly added to the reaction to quench the polymerization in an emergency.

Detailed Experimental Protocols

Protocol 1: Inhibitor Removal via Alkaline Wash

This protocol describes the standard procedure for removing phenolic inhibitors (e.g., MEHQ, TBC, HQ) from tert-butyl acrylate.

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and butyl rubber gloves.[3][12]

Materials:

  • Tert-butyl acrylate containing inhibitor

  • 5% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Place the tert-butyl acrylate into a separatory funnel of appropriate size.

  • Add an equal volume of 5% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer. Note its color (it may be brown/yellow).

  • Repeat steps 2-3 with fresh NaOH solution until the aqueous layer remains colorless.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer with pH paper to ensure it is neutral. Repeat if necessary.

  • Drain the washed tert-butyl acrylate into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ (approx. 1-2 g per 100 mL of monomer) and swirl. If the MgSO₄ clumps together, add more until some remains free-flowing.

  • Let the monomer stand over the drying agent for at least 20 minutes.

  • Carefully decant or filter the dry, inhibitor-free monomer into a clean storage container.

  • Crucial: Use the purified monomer immediately. Do not store it for extended periods without adding a small, known amount of inhibitor for stabilization.

Caption: Workflow for removing phenolic inhibitors from monomers.

Safety First: Handling Tert-Butyl Acrylate

Tert-butyl acrylate and related acroleins demand strict safety protocols. Acrolein itself is highly toxic, flammable, and a severe irritant.[2][3]

  • Ventilation: Always handle tert-butyl acrylate in a high-performance chemical fume hood to avoid inhalation of vapors.[3][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

    • Hand Protection: Use butyl rubber or other chemically resistant gloves. Standard nitrile gloves may not provide adequate protection for prolonged contact.[3]

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[3]

  • Storage: Store in a cool, well-ventilated, flammable-liquids-approved cabinet away from heat, sparks, and incompatible materials like strong acids, bases, and oxidizing agents.[12][13]

  • Spills: Have appropriate spill control materials (e.g., absorbent pads for flammable liquids) readily available. In case of a large spill, evacuate the area and alert emergency personnel.

  • Waste Disposal: All waste contaminated with tert-butyl acrylate must be collected as hazardous waste. Do not dispose of it down the drain.[3]

References

  • Longchang Chemical. (2022, December 30).
  • NOAA. ACROLEIN, STABILIZED | CAMEO Chemicals.
  • Maafa, I. (2023, January 17).
  • ioMosaic Corporation. (2020, July 28).
  • Yale Environmental Health & Safety. (2021, June).
  • Wikipedia.
  • Environmental Health and Safety.
  • CORE.
  • Acrolein, technical grade - Safety D
  • Smeets, N. M. B., et al. (2021, June 28). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Maafa, I. (2025, October 13). Inhibition of Free Radical Polymerization: A Review.
  • ResearchGate. (2014, September 4).
  • Carnegie Mellon University. ATRP of Acrylates.

Sources

Technical Support Center: Solvent Selection for 3,3-Dimethyl-2-methylene-butyraldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3,3-Dimethyl-2-methylene-butyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for this sterically hindered α,β-unsaturated aldehyde. The unique structure of this compound presents specific challenges and opportunities in reaction control, making solvent choice a paramount factor for success.

This center provides a structured approach to troubleshooting common issues and offers in-depth explanations to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with 3,3-Dimethyl-2-methylene-butyraldehyde?

A1: The reactivity of 3,3-Dimethyl-2-methylene-butyraldehyde is dominated by its α,β-unsaturated system and the significant steric hindrance from the tert-butyl group. Solvents play a crucial role in:

  • Solubilizing Reactants: Ensuring that the aldehyde and other reagents are in the same phase is the first step for any reaction.[1][2][3]

  • Stabilizing Intermediates and Transition States: The polarity of the solvent can dramatically influence reaction rates and pathways. Polar solvents can stabilize charged intermediates, which is common in nucleophilic additions.[4][5]

  • Influencing Reaction Pathway (1,2- vs. 1,4-addition): The choice between a protic and an aprotic solvent can dictate whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).[6][7]

  • Controlling Stereoselectivity: In asymmetric reactions, the solvent can interact with the catalyst and substrates to influence the stereochemical outcome.

Q2: What are the primary considerations when choosing a solvent for a reaction with this aldehyde?

A2: The key is to match the solvent properties with the specific reaction mechanism. Consider the following:

  • Polarity (Polar vs. Nonpolar): "Like dissolves like" is a fundamental principle.[1][8] Polar reactants will dissolve better in polar solvents, and nonpolar reactants in nonpolar solvents.

  • Proticity (Protic vs. Aprotic): Polar solvents are further divided into protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., acetone, DMSO).[1][9] Protic solvents can hydrogen bond with nucleophiles, potentially reducing their reactivity, while aprotic solvents leave nucleophiles "naked" and more reactive.[9]

  • Boiling Point: The desired reaction temperature will dictate the choice of solvent to ensure it remains in the liquid phase and, if necessary, can be refluxed.[3]

  • Inertness: The solvent should not participate in the reaction in an undesired way.[2][10] For example, using an alcohol as a solvent in a reaction with a strong base could lead to deprotonation of the solvent.

Q3: How does steric hindrance from the tert-butyl group in 3,3-Dimethyl-2-methylene-butyraldehyde affect solvent choice?

A3: The bulky tert-butyl group can sterically shield the carbonyl group and the double bond. This can slow down reactions. A well-chosen solvent can help by:

  • Promoting Solubility: Ensuring the sterically hindered aldehyde is fully dissolved can increase the effective concentration and improve reaction rates.

  • Minimizing Solvent Cages: In some cases, highly structured solvents might create "cages" around the reactant, further hindering the approach of a nucleophile. Less viscous or less structured solvents might be beneficial.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Symptom: After the specified reaction time, analysis (e.g., TLC, GC, NMR) shows a significant amount of unreacted 3,3-Dimethyl-2-methylene-butyraldehyde.

Possible Causes & Solutions:

  • Poor Solubility: The reactants may not be sufficiently dissolved.

    • Troubleshooting Steps:

      • Verify Solubility: Before running the reaction, perform a small-scale solubility test with your starting materials in the chosen solvent at the intended reaction temperature.[3]

      • Change Solvent Polarity: If reactants are polar, switch to a more polar solvent. If nonpolar, try a less polar one.[1][8]

      • Consider a Solvent Mixture: Sometimes, a mixture of two miscible solvents can provide the ideal solubility characteristics.

  • Incorrect Solvent Polarity for the Mechanism: The solvent may be destabilizing the transition state.

    • Troubleshooting Steps:

      • Analyze the Mechanism: If the reaction involves the formation of charged intermediates (e.g., an enolate in a Michael addition), a polar solvent is generally required to stabilize these species.[4][5]

      • Experiment with a Range of Polarities: Screen a few solvents with varying dielectric constants (see Table 1).

Issue 2: Undesired Side Product Formation (e.g., 1,2- vs. 1,4-Addition)

Symptom: The desired product is formed, but a significant amount of an isomeric or alternative product is also present. A common example is obtaining the 1,2-addition product when the 1,4-conjugate addition product is desired.

Possible Causes & Solutions:

  • Solvent Proticity Influencing Nucleophile Reactivity:

    • For 1,4-Addition (Conjugate Addition): This is often favored by weaker, softer nucleophiles.

      • Troubleshooting Steps:

        • Use a Polar Protic Solvent: Solvents like ethanol or methanol can solvate and stabilize the nucleophile, reducing its reactivity and favoring the thermodynamically more stable 1,4-adduct.

        • Employ Organocuprates: These reagents are known to favor 1,4-addition.[6] Ethereal solvents like THF or diethyl ether are typically used.

    • For 1,2-Addition (Direct Addition to Carbonyl): This is often favored by strong, hard nucleophiles (e.g., Grignard reagents, organolithiums).

      • Troubleshooting Steps:

        • Use a Polar Aprotic or Nonpolar Solvent: Solvents like THF, diethyl ether, or toluene do not hydrogen bond with the nucleophile, preserving its high reactivity for direct attack at the carbonyl.

Diagram: Solvent Selection Workflow for Nucleophilic Additions

G cluster_0 Reaction Goal cluster_1 Solvent Choice cluster_2 Likely Outcome Goal Desired Product? Protic Polar Protic Solvent (e.g., EtOH, MeOH) Goal->Protic 1,4-Addition Aprotic Polar Aprotic / Nonpolar (e.g., THF, Toluene) Goal->Aprotic 1,2-Addition Addition14 Favors 1,4-Addition (Conjugate) Protic->Addition14 Addition12 Favors 1,2-Addition (Direct) Aprotic->Addition12 G Start Experiment Issue NoReaction Low/No Conversion Start->NoReaction SideProducts Side Products Start->SideProducts Purification Purification Difficulty Start->Purification Solubility Check Solubility NoReaction->Solubility Cause? Proticity Change Proticity (Protic/Aprotic) SideProducts->Proticity Cause? BoilingPoint Change Boiling Point Purification->BoilingPoint Cause? Polarity Adjust Polarity Solubility->Polarity Solution

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,3-Dimethyl-2-methylene-butyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,3-Dimethyl-2-methylene-butyraldehyde (also known as 2-tert-butylacrolein ). It is designed for researchers synthesizing this sterically demanding Michael acceptor or using it as an intermediate in organic synthesis (e.g., for spiro-oxindoles or neotame derivatives).

The guide moves beyond simple peak listing to explain the causality of the signals, offering a comparative analysis against its saturated precursor and common isomers to ensure unambiguous structural confirmation.

Executive Summary & Structural Context

Molecule: 3,3-Dimethyl-2-methylene-butyraldehyde Synonym: 2-tert-Butylacrolein CAS: 14269-04-6 (approximate, varies by source/salt) Molecular Formula: C


H

O

This molecule is an


-methylene aldehyde featuring a bulky tert-butyl group at the 

-position. This steric bulk locks the conformation, preventing free rotation often seen in linear analogs, and simplifies the NMR splitting patterns by eliminating vicinal couplings to the aldehyde proton.

Analytical Challenge: The primary challenge is distinguishing the product from its saturated precursor (3,3-dimethylbutyraldehyde ) during synthesis (e.g., Mannich reaction) and ensuring it has not isomerized to the thermodynamically more stable internal alkene (3,4,4-trimethyl-2-pentenal or similar isomers).

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: High concentrations can cause chemical shift drifting of the aldehyde proton due to intermolecular hydrogen bonding.

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz equivalent):

  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: -2 to 12 ppm (ensure CHO region is covered).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the aldehyde proton, which has a long T1 relaxation time).
    
  • Scans (NS): 16–32 scans are sufficient for this concentration.

Detailed Spectral Analysis

The spectrum of 3,3-Dimethyl-2-methylene-butyraldehyde is characterized by four distinct singlet signals . The lack of splitting is a diagnostic feature resulting from the quaternary


-carbon and the quaternary 

-carbon (tert-butyl).
Table 1: Chemical Shift Assignments (in CDCl

)
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
A 9.55 Singlet (s)1H-CHO (Aldehyde)Deshielded by carbonyl anisotropy. Appears as a singlet because C2 has no protons.
B 6.05 Singlet (s)1H=C-H

(Vinyl)
Trans to the tert-butyl group (Cis to CHO). Deshielded by carbonyl anisotropy.
C 5.85 Singlet (s)1H=C-H

(Vinyl)
Cis to the tert-butyl group (Trans to CHO). Slightly more shielded.
D 1.15 Singlet (s)9H-C(CH

)

(tert-Butyl)
Intense diagnostic singlet. Shielded by alkyl environment.

*Note: The vinyl protons may show very small geminal coupling (


 Hz) appearing as fine doublets depending on resolution, but are often reported as singlets.
Mechanistic Interpretation of Shifts
  • The Aldehyde Singlet (9.55 ppm): unlike typical aldehydes (e.g., acetaldehyde) which appear as doublets or triplets, this signal is a sharp singlet. The

    
    -carbon (C2) is bonded to a vinyl group and a tert-butyl group, leaving no vicinal protons to split the aldehyde signal. Diagnostic Value:  If this peak is a triplet, your reaction is incomplete (presence of precursor).
    
  • The Vinyl Pair (6.05 & 5.85 ppm): The two methylene protons are magnetically non-equivalent. The proton cis to the carbonyl (6.05 ppm) lies in the deshielding cone of the C=O bond. The proton trans to the carbonyl (5.85 ppm) is less affected. The steric bulk of the tert-butyl group prevents rotation, enforcing this distinct separation.

  • The Tert-Butyl Anchor (1.15 ppm): This signal integrates to 9H, providing an excellent internal reference for calculating purity. If the integration ratio of Vinyl : t-Butyl deviates from 2:9, polymer impurities (poly-tert-butylacrolein) may be present.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule with its most common "alternatives" in a reaction mixture: the starting material and the isomerization byproduct.

Table 2: Diagnostic Comparison Guide
FeatureTarget: 2-tert-Butylacrolein Precursor: 3,3-Dimethylbutyraldehyde Isomer: 3-Methyl-2-butenal
Aldehyde H 9.55 ppm (Singlet) 9.78 ppm (Triplet,

Hz)
9.95 ppm (Doublet,

Hz)
Vinyl H Two Singlets (6.05, 5.85) None One Doublet (~5.9 ppm)

-Protons
None (Quaternary C)Doublet (~2.25 ppm, 2H)None (Quaternary C)
Alkyl Group 1.15 ppm (s, 9H) 1.05 ppm (s, 9H)2.15 & 1.98 ppm (Methyl singlets)
Status Product Incomplete Reaction Isomerization Impurity

Key Differentiation Logic:

  • Target vs. Precursor: Look for the disappearance of the doublet at ~2.25 ppm (

    
    -CH
    
    
    
    of precursor) and the appearance of vinyl protons at ~6.0 ppm. The aldehyde peak will sharpen from a triplet to a singlet.
  • Target vs. Isomer: Isomerization involves the migration of the double bond. If you see a vinyl proton coupled to the aldehyde (doublet at 9.95 ppm) and methyl singlets around 2.0 ppm instead of a tert-butyl group, the molecule has rearranged.

Analytical Workflow Diagram

The following diagram outlines the logical decision tree for confirming the structure based on the spectral data.

NMR_Analysis_Workflow Start Acquire 1H NMR Spectrum (CDCl3) CheckCHO Check Aldehyde Region (9.0 - 10.0 ppm) Start->CheckCHO Singlet Signal is a Singlet? CheckCHO->Singlet ~9.55 ppm Triplet Signal is a Triplet? CheckCHO->Triplet ~9.78 ppm Doublet Signal is a Doublet? CheckCHO->Doublet ~9.95 ppm CheckVinyl Check Vinyl Region (5.5 - 6.5 ppm) Singlet->CheckVinyl Precursor IDENTIFIED: Saturated Precursor (3,3-dimethylbutyraldehyde) Triplet->Precursor Isomer IDENTIFIED: Isomer/Rearranged Product Doublet->Isomer TwoSinglets Two Distinct Singlets (6.05, 5.85 ppm) CheckVinyl->TwoSinglets NoVinyl No Vinyl Signals CheckVinyl->NoVinyl Confirm CONFIRMED: 3,3-Dimethyl-2-methylene- butyraldehyde TwoSinglets->Confirm NoVinyl->Precursor OneVinyl One Doublet/Multiplet OneVinyl->Isomer

Figure 1: Decision tree for structural confirmation of 2-tert-butylacrolein using 1H NMR markers.

References
  • Belser, P., et al. (1996). "Synthesis of Mono- and Dialkylsubstituted 1,10-Phenanthrolines." Carnegie Mellon University / Helvetica Chimica Acta.

    
     9.55, 6.05, 5.85, 1.15). 
    
  • National Institute of Standards and Technology (NIST). "Butanal, 3,3-dimethyl- (Precursor Data)." NIST Chemistry WebBook, SRD 69. (Used for precursor comparison data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 62(21), 7512-7515. (Standard for solvent residual peaks).

  • Concellón, J. M., et al. (2005). "Chromium-Catalyzed Pinacol-Type Cross-Coupling." Deutsche Nationalbibliothek. (Confirming the use of 2-tert-butylacrolein as a sterically demanding substrate).

Navigating the Nuances of α-Methylene Aldehydes: A Comparative Guide to IR Carbonyl Stretch Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of molecular analysis, the precise characterization of functional groups is paramount for researchers, scientists, and drug development professionals. Among these, the α-methylene aldehyde moiety, a key structural motif in numerous biologically active compounds and synthetic intermediates, presents unique analytical challenges. This guide provides an in-depth comparison of the characteristic Infrared (IR) carbonyl (C=O) stretch of α-methylene aldehydes against other carbonyl-containing compounds, offering experimental insights and data-driven comparisons to aid in unambiguous identification.

The Significance of the Carbonyl Stretch in α,β-Unsaturated Systems

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational frequencies of chemical bonds within a molecule. The carbonyl group, with its strong dipole moment, gives rise to a characteristically intense absorption band in the IR spectrum, typically found between 1600 and 1900 cm⁻¹.[1] The precise wavenumber of this absorption is exquisitely sensitive to the local electronic and steric environment, making it a valuable diagnostic tool.[2][3]

In α,β-unsaturated aldehydes, including α-methylene aldehydes, the conjugation of the carbonyl group with the adjacent carbon-carbon double bond plays a pivotal role in determining the C=O stretching frequency. This conjugation leads to delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.[3] Consequently, the bond is weakened, and its vibrational frequency is lowered compared to its saturated counterparts.[4][5] This phenomenon, known as the resonance effect, is a key distinguishing feature of these systems.

Comparative Analysis of Carbonyl Stretching Frequencies

The diagnostic power of IR spectroscopy lies in the subtle yet significant shifts in the carbonyl stretching frequency among different classes of aldehydes and ketones. The following table summarizes the typical C=O stretching frequencies for various carbonyl compounds, providing a clear framework for comparison.

Carbonyl Compound TypeTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Saturated Aliphatic Aldehydes 1740 - 1720Inductive effects of alkyl groups.[6][7]
α-Methylene Aldehydes (α,β-Unsaturated) 1710 - 1685 Conjugation (Resonance Effect). [5][6]
Aromatic Aldehydes 1710 - 1685Conjugation with the aromatic ring.[6][8]
Saturated Aliphatic Ketones ~1715Two electron-donating alkyl groups.[4][9]
α,β-Unsaturated Ketones 1685 - 1666Conjugation, similar to α,β-unsaturated aldehydes.[4][7]
Aromatic Ketones ~1690Conjugation with the aromatic ring.[5]

As the data illustrates, the carbonyl stretch of α-methylene aldehydes is characteristically found at a lower wavenumber (1710-1685 cm⁻¹) compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹).[5][6] This shift of approximately 25-30 cm⁻¹ is a direct consequence of the electronic delocalization afforded by the conjugated C=C double bond.[4]

It is crucial to note that while this range overlaps with that of aromatic aldehydes and α,β-unsaturated ketones, other regions of the IR spectrum can provide confirmatory evidence. For instance, aldehydes exhibit a unique pair of weak to medium intensity C-H stretching absorptions between 2830 and 2695 cm⁻¹, often with a distinct shoulder around 2720 cm⁻¹.[6] The presence of these bands, in conjunction with the C=O stretch in the 1710-1685 cm⁻¹ region, is a strong indicator of an α,β-unsaturated aldehyde.

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure accurate and reproducible data, a standardized experimental protocol is essential. The following steps outline a self-validating system for obtaining the IR spectrum of an α-methylene aldehyde.

Step-by-Step Methodology:
  • Sample Preparation:

    • For Liquid Samples: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • For Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[10] Alternatively, a mull can be prepared by grinding the solid with a mulling agent like Nujol.[10]

    • For Solutions: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. Use a liquid cell of known path length.

  • Instrument Setup (FTIR Spectrometer):

    • Background Scan: Run a background spectrum of the empty sample compartment (or with the pure solvent and cell) to subtract atmospheric and solvent absorptions.

    • Parameters:

      • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

      • Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

      • Apodization: Use a standard function like Happ-Genzel.

  • Sample Analysis:

    • Place the prepared sample in the spectrometer's sample beam.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the intense C=O stretching absorption band.

    • Look for the characteristic aldehyde C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.

    • Identify the C=C stretching absorption, which is typically found near 1640 cm⁻¹ in conjugated systems.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis Liquid Liquid Sample (Neat Film) Background Acquire Background Spectrum Liquid->Background Solid Solid Sample (KBr Pellet/Mull) Solid->Background Solution Solution (in IR-transparent solvent) Solution->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Ratio Sample vs. Background Sample_Scan->Processing Identify_CO Identify C=O Stretch (~1710-1685 cm⁻¹) Processing->Identify_CO Identify_CH Identify Aldehyde C-H Stretches (~2720/2820 cm⁻¹) Identify_CO->Identify_CH Identify_CC Identify C=C Stretch (~1640 cm⁻¹) Identify_CH->Identify_CC Confirmation Confirm α-Methylene Aldehyde Structure Identify_CC->Confirmation

Caption: Workflow for IR spectral analysis of α-methylene aldehydes.

Beyond the Carbonyl Stretch: Conformational Isomers and Fermi Resonance

For a more nuanced interpretation, it is important to consider factors that can introduce complexity into the IR spectrum.

  • s-cis and s-trans Conformers: α,β-Unsaturated carbonyl compounds can exist as two planar rotational isomers (conformers): s-cis and s-trans.[11][12] These conformers often have slightly different C=O stretching frequencies, which can lead to a broadened or split carbonyl absorption band.[13] The s-cis conformation typically absorbs at a higher frequency than the s-trans conformation.[13] The relative populations of these conformers can be influenced by steric effects and solvent polarity.[12]

  • Fermi Resonance: In some aldehydes, the characteristic C-H stretching vibration can couple with an overtone of another vibration, such as the C-H bending vibration.[8][14] This interaction, known as Fermi resonance, can result in two bands of similar intensity appearing where only one was expected, typically in the 2850-2700 cm⁻¹ region.[8][15] Recognizing this phenomenon is crucial to avoid misinterpreting the aldehyde C-H stretching region.

Alternative and Complementary Analytical Techniques

While IR spectroscopy is a primary tool for identifying the carbonyl group in α-methylene aldehydes, a multi-technique approach provides the most comprehensive structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive evidence for the aldehyde proton, which appears in a highly deshielded region of the spectrum (9-10 ppm).[16] The vinyl protons of the α-methylene group will also have characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The carbonyl carbon of aldehydes and ketones gives a distinct signal in the 190-215 ppm range.[5][17] The α,β-unsaturated nature of the compound will shift this resonance to the 190-200 ppm region.[17]

    • 2D NMR (COSY, HSQC): These techniques are invaluable for establishing the connectivity between protons and carbons, allowing for unambiguous assignment of the entire molecular structure.[18][19]

  • Mass Spectrometry (MS):

    • Provides the molecular weight and elemental composition of the compound.

    • Fragmentation patterns can offer structural clues. Aliphatic aldehydes and ketones often undergo a characteristic McLafferty rearrangement.[16]

    • For complex biological samples, derivatization followed by GC-MS or LC-MS is often employed for enhanced sensitivity and specificity.[20][21]

Decision-Making Framework for Analysis:

Sources

Optimizing Mass Spectrometry Analysis of 2-Methylene-3,3-dimethylbutanal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylene-3,3-dimethylbutanal (CAS: 2251-66-3), also known as 2-tert-butylacrolein , presents unique challenges in mass spectrometry due to its steric bulk and volatility. As a sterically hindered


-unsaturated aldehyde, it serves as a critical intermediate in the synthesis of complex terpenes and pharmaceutical scaffolds.

This guide objectively compares the standard analytical approach—Direct Electron Ionization (EI-MS) —against high-performance alternatives: Chemical Ionization (CI) and Derivatization-ESI-MS . While EI provides a structural fingerprint, it often fails to yield a discernible molecular ion (


). For rigorous quantification and metabolite identification, derivatization strategies are superior.

Part 1: The Standard – Direct Electron Ionization (EI-MS)

Mechanism & Fragmentation Behavior

In standard 70 eV EI-MS, 2-methylene-3,3-dimethylbutanal (


, MW 112) undergoes extensive fragmentation driven by the stability of the tert-butyl cation. The steric strain of the tert-butyl group adjacent to the sp2-hybridized center facilitates rapid bond homolysis.
Key Fragmentation Pathways:
  • 
    -Cleavage (Minor):  Cleavage of the C1-C2 bond to yield the formyl radical (
    
    
    
    ) and the carbocation at m/z 83, or the acylium ion (m/z 29).
  • 
    -Hydrogen Transfer (McLafferty-like):  Although sterically crowded, the 
    
    
    
    -hydrogens on the tert-butyl group can interact with the carbonyl oxygen, leading to rearrangement.
  • Inductive Cleavage (Dominant): The most energetically favorable pathway is the loss of the bulky tert-butyl group or the formation of the stable tert-butyl cation (

    
    ).
    
Predicted Mass Spectrum Data
m/zIon IdentityRelative Abundance (Est.)Mechanistic Origin
112

< 1% (Weak/Absent)Molecular Ion (Unstable)
97

10-20%Loss of methyl from t-butyl group
84

15-25%Extrusion of Carbon Monoxide
83

20-30%Loss of formyl group (

-cleavage)
57

100% (Base Peak) Stable tert-butyl cation
55

40-60%Acryloyl fragment rearrangement
41

30-50%Allyl cation
29

20-40%Formyl cation
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways leading to the observed mass spectrum.

Fragmentation M Molecular Ion [M]+ m/z 112 (Unstable) tBu Base Peak [t-Butyl]+ m/z 57 M->tBu Inductive Cleavage (C2-C3 Bond Break) M_Me [M - CH3]+ m/z 97 M->M_Me Methyl Loss M_CO [M - CO]+ m/z 84 M->M_CO CO Extrusion M_CHO [M - CHO]+ m/z 83 M->M_CHO Alpha Cleavage M_CO->tBu - C2H3 Acryl Acryloyl Fragment [C3H3O]+ m/z 55 M_CHO->Acryl - C2H4

Figure 1: Mechanistic fragmentation pathways of 2-methylene-3,3-dimethylbutanal under Electron Ionization (70 eV).

Part 2: Comparative Performance Analysis

For researchers requiring unambiguous identification or quantification in complex matrices (e.g., plasma, reaction mixtures), EI-MS is often insufficient due to the lack of a molecular ion.

Comparison Table: EI vs. CI vs. Derivatization
FeatureDirect EI-MS (The Product)Chemical Ionization (CI) (Alternative 1)DNPH Derivatization (ESI) (Alternative 2)
Primary Utility Structural FingerprintingMolecular Weight ConfirmationQuantification & Trace Analysis
Molecular Ion Often Absent (m/z 112)Strong

(m/z 113)
Strong

(m/z 291)
Sensitivity Moderate (ng range)Moderate (ng range)High (pg range)
Selectivity Low (Isomer confusion)MediumHigh (Chromatographic separation)
Sample Prep None (Direct Injection)None (Direct Injection)Required (30-60 mins)
Matrix Effects LowLowModerate (requires cleanup)
Alternative 1: Chemical Ionization (CI)

Using Methane or Ammonia as a reagent gas allows for "soft" ionization.

  • Mechanism:

    
    .
    
  • Result: A dominant peak at m/z 113 (

    
    ).
    
  • Use Case: Best for confirming the molecular weight of the synthesized intermediate without extensive sample prep.

Alternative 2: Derivatization with 2,4-DNPH

For drug development applications involving metabolite tracking, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by LC-MS/MS is the gold standard.

  • Mechanism: Nucleophilic addition-elimination forms a stable hydrazone.

    • Reaction:

      
      .
      
    • New MW:

      
       Da.
      
  • Result: In Negative ESI mode, the hydrazone yields a strong m/z 291 (

    
    ) peak.
    
  • Use Case: Essential for quantifying low-level impurities or metabolites where volatility causes loss in GC-MS.

Part 3: Experimental Protocols

Protocol A: Direct GC-MS Analysis (EI)

Use for purity assessment of raw materials.

  • Sample Prep: Dilute 1

    
    L of 2-methylene-3,3-dimethylbutanal in 1 mL of Dichloromethane (DCM).
    
  • Inlet: Split injection (20:1) at 200°C. Note: Keep inlet temperature moderate to prevent thermal degradation.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS Source: 230°C, 70 eV. Scan range m/z 35–300.

Protocol B: High-Sensitivity DNPH Derivatization (LC-ESI-MS)

Use for pharmacokinetic (PK) studies or trace analysis.

  • Reagent Prep: Dissolve 2,4-DNPH (50 mg) in Acetonitrile (100 mL) with 0.1% Formic Acid.

  • Reaction: Mix 100

    
    L sample + 100 
    
    
    
    L DNPH reagent. Incubate at 40°C for 30 mins.
  • Quenching: Add 50

    
    L water to quench excess anhydride (if present) or simply dilute for injection.
    
  • LC-MS Conditions:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8

      
      m).
      
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10-90% B over 5 mins.

    • Detection: Negative Mode ESI (m/z 291).

Workflow Decision Tree

Workflow Start Start: Analyze 2-methylene-3,3-dimethylbutanal Goal Goal? Start->Goal Structure Structural ID (Synthesis Check) Goal->Structure High Conc. Quant Trace Quant (Biological Matrix) Goal->Quant Low Conc. Method_EI Direct GC-EI-MS (Look for m/z 57, 83, 97) Structure->Method_EI Method_Deriv DNPH Derivatization LC-ESI-MS (Look for m/z 291) Quant->Method_Deriv

Figure 2: Analytical workflow selection based on research objective.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). 2-tert-butylacrolein (CAS 2251-66-3). [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement and alpha-cleavage mechanisms).
  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy, 35(11). [Link]

  • Uchiyama, S., et al. (2011). Determination of acrolein and other carbonyls in cigarette smoke using 2,4-DNPH derivatization. Journal of Chromatography A, 1218(37), 6388-6394.

Sources

A Comparative Guide to the Reactivity of Acrolein vs. 3,3-Dimethyl-2-methylenebutanal: A Steric Hindrance Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the field of organic synthesis, α,β-unsaturated aldehydes are invaluable building blocks due to their dual reactivity at the carbonyl carbon and the β-carbon.[1][2] This guide provides an in-depth comparison of two such aldehydes: acrolein, the simplest and one of the most reactive members of this class, and 3,3-dimethyl-2-methylenebutanal, a significantly more complex and sterically hindered analogue.

Acrolein is widely used as a precursor for various chemicals and is known for its high electrophilicity and reactivity.[3][4] Its small size and planar structure allow for facile reactions with a wide range of nucleophiles and dienes. In contrast, 3,3-dimethyl-2-methylenebutanal incorporates a bulky tert-butyl group adjacent to the conjugated system. This structural feature introduces significant steric hindrance, which fundamentally alters its reactivity profile.

This guide will dissect the structural and electronic properties of both molecules to provide a robust, mechanistically-grounded comparison of their performance in key chemical transformations, including Michael additions, Diels-Alder reactions, and polymerization. By explaining the causality behind their divergent reactivities, we aim to provide researchers, scientists, and drug development professionals with predictive insights for their synthetic applications.

Structural and Electronic Properties: A Tale of Two Aldehydes

The reactivity of an α,β-unsaturated aldehyde is governed by a combination of electronic and steric factors. Electronically, the powerful electron-withdrawing effect of the carbonyl group is relayed through the conjugated π-system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5][6] This electronic feature is common to both acrolein and 3,3-dimethyl-2-methylenebutanal.

However, their steric profiles are dramatically different, which is the primary driver of their reactivity differences.

Caption: Chemical structures of Acrolein and 3,3-Dimethyl-2-methylenebutanal.

Acrolein (Propenal):

  • Structure: CH₂=CH−CHO.

  • Steric Profile: As the simplest α,β-unsaturated aldehyde, acrolein is a small, planar molecule. The hydrogen atoms on the α- and β-carbons present minimal steric hindrance, allowing unrestricted access for incoming nucleophiles or dienes.

3,3-Dimethyl-2-methylenebutanal:

  • Structure: (CH₃)₃C−C(=CH₂)−CHO.

  • Steric Profile: The defining feature is the bulky tert-butyl group attached to the α-carbon. This group creates a significant steric shield around the α,β-unsaturated system. While the β-carbon is a terminal CH₂, which is inherently less hindered, the trajectory of approach for a reagent is severely congested by the looming presence of the t-butyl group. This steric congestion is the dominant factor controlling its reactivity.

Physicochemical Properties
PropertyAcrolein3,3-Dimethyl-2-methylenebutanal
Molecular Formula C₃H₄OC₇H₁₂O
Molecular Weight 56.06 g/mol [7]112.17 g/mol
Boiling Point 52.7 °C~135-137 °C
Structure Planar, sterically unhinderedSterically hindered by α-tert-butyl group

Comparative Reactivity Analysis

The steric and electronic properties described above have profound consequences for the chemical reactivity of these two aldehydes.

Michael (Conjugate) Addition

The Michael addition is the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound.[8][9] This reaction is highly sensitive to the steric environment around the C=C double bond.

G start α,β-Unsaturated Aldehyde + Nucleophile (Nu⁻) intermediate Resonance-Stabilized Enolate Intermediate start->intermediate Nucleophilic attack at β-carbon protonation Protonation (e.g., from solvent) intermediate->protonation Tautomerization product Saturated Aldehyde Product protonation->product

Caption: Generalized mechanism of the Michael Addition reaction.

  • Acrolein: Acrolein is an excellent Michael acceptor.[3] Its unhindered β-carbon is highly susceptible to attack by a wide range of soft nucleophiles, such as thiols, amines, and enolates.[10][11] Reactions are often rapid and proceed in high yield under mild conditions.

  • 3,3-Dimethyl-2-methylenebutanal: The reactivity in Michael additions is predicted to be severely diminished. The bulky t-butyl group on the α-carbon effectively blocks the trajectory of the incoming nucleophile towards the β-carbon. This steric hindrance raises the activation energy of the reaction significantly.[12][13] Consequently, reactions will be much slower, require more forcing conditions (e.g., stronger nucleophiles, higher temperatures), or may fail to proceed altogether, especially with bulky nucleophiles.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the α,β-unsaturated aldehyde) to form a cyclohexene ring.[14] The reactivity of the dienophile is enhanced by electron-withdrawing groups and diminished by steric hindrance.

G reactants Diene + Dienophile (Aldehyde) ts Concerted [4+2] Transition State reactants->ts Thermal Activation product Cyclohexene Adduct ts->product G prep Prepare Stock Solutions: 1. Aldehyde (Acrolein or TDMB) 2. Nucleophile (Benzyl Mercaptan) 3. Buffer (e.g., PBS) mix Mix Aldehyde and Buffer in a Quartz Cuvette prep->mix equilibrate Equilibrate at 25°C in Spectrophotometer mix->equilibrate initiate Initiate Reaction by adding excess Benzyl Mercaptan equilibrate->initiate monitor Monitor Absorbance Decay (e.g., at 315 nm) over Time initiate->monitor analyze Analyze Data: Plot ln(Abs) vs. Time to get pseudo-first-order rate constant (k_obs) monitor->analyze

Caption: Workflow for the comparative kinetic analysis of Michael addition.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of acrolein in acetonitrile.

    • Prepare a 10 mM stock solution of 3,3-dimethyl-2-methylenebutanal in acetonitrile.

    • Prepare a 1.0 M stock solution of benzyl mercaptan (nucleophile) in acetonitrile.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Kinetic Run (Acrolein):

    • Add 2.9 mL of the PBS buffer to a 3 mL quartz cuvette.

    • Add 50 µL of the 10 mM acrolein stock solution to the cuvette, mix by inversion. Final concentration ~0.167 mM.

    • Place the cuvette in a temperature-controlled (25°C) UV-Vis spectrophotometer and record a baseline spectrum.

    • To initiate the reaction, add 50 µL of the 1.0 M benzyl mercaptan solution (final concentration ~16.7 mM, a 100-fold excess).

    • Immediately begin monitoring the decrease in absorbance at the λmax of the acrolein conjugated system (approx. 210 nm, though a longer wavelength tail might be more practical to monitor) at 10-second intervals for 10 minutes.

  • Kinetic Run (3,3-Dimethyl-2-methylenebutanal):

    • Repeat steps 2.2 - 2.5 using the 3,3-dimethyl-2-methylenebutanal stock solution. Due to the expected slower reaction rate, monitoring may need to be extended to several hours or days.

  • Data Analysis:

    • For each run, plot the natural logarithm of the absorbance (ln[A]) versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the two aldehydes. A much larger k_obs for acrolein is expected.

Protocol 2: Competitive Diels-Alder Reaction

This experiment directly compares the reactivity of the two aldehydes by allowing them to compete for a limited amount of a diene. The product ratio provides a direct measure of their relative dienophile capabilities.

Methodology:

  • Reaction Setup:

    • In a sealed reaction tube, dissolve freshly cracked cyclopentadiene (1 mmol, 66 mg) in 5 mL of toluene.

    • Add acrolein (1 mmol, 56 mg) and 3,3-dimethyl-2-methylenebutanal (1 mmol, 112 mg) to the solution.

    • Add a small magnetic stir bar.

  • Reaction Execution:

    • Seal the tube tightly and heat the reaction mixture at 80°C for 4 hours.

    • After cooling to room temperature, take a small aliquot of the reaction mixture for analysis.

  • Analysis:

    • Analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the mass peaks corresponding to the cyclopentadiene-acrolein adduct and the cyclopentadiene-3,3-dimethyl-2-methylenebutanal adduct.

    • The ratio of the peak areas for the two products will indicate the relative reactivity of the two dienophiles. A product ratio heavily favoring the acrolein adduct is the expected outcome.

Conclusion

While both acrolein and 3,3-dimethyl-2-methylenebutanal belong to the class of α,β-unsaturated aldehydes, their reactivity profiles are predicted to be starkly different. Acrolein, being small and sterically unencumbered, is a highly reactive and versatile substrate for a variety of transformations including Michael additions and Diels-Alder reactions. [3]Its reactivity, however, also makes it prone to rapid and often uncontrollable polymerization. [7] In stark contrast, the presence of a bulky α-tert-butyl group in 3,3-dimethyl-2-methylenebutanal creates a formidable steric barrier. This feature is expected to dramatically reduce its efficacy as a Michael acceptor and a dienophile, requiring significantly more forcing conditions to achieve reactions that are facile for acrolein. This same steric protection, however, should confer much greater stability and resistance to polymerization. These structure-based predictions highlight the critical role of steric hindrance in modulating chemical reactivity and provide a clear framework for selecting the appropriate reagent for a given synthetic challenge.

References
  • Google Patents. (n.d.). Preparation method for 3,3-dimethyl butyraldehyde. EP2738153A1.
  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acrolein. PubChem. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-2-butenal (FDB008134). Retrieved from [Link]

  • Colmenar, I., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Vallejo-López, M., et al. (2025). When π–π Stacking Outcompetes Hydrogen Bonding: Pre-Reactive Intermediates in the Furan–Acrolein Diels–Alder Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Stolbov, D., et al. (n.d.). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials. Retrieved from [Link]

  • Puzzarini, C., et al. (2014). Molecular Structure and Spectroscopic Signatures of Acrolein: Theory Meets Experiment. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrolein. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Colmenar, I., et al. (2025). (PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. Retrieved from [Link]

  • Stevens, J. F., & Maier, C. S. (n.d.). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. PMC. Retrieved from [Link]

  • Al-Hourani, B. J. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. Retrieved from [Link]

  • ResearchGate. (n.d.). Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Aksenov, A. V., et al. (n.d.). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3,3-dimethylbutyraldehyde. CN1269777A.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Acrolein ToxGuide™. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conjugate Reduction of α,β-Unsaturated Aldehydes with Rhodium(bisoxazolinylphenyl) Catalysts. Retrieved from [Link]

  • Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2013). What is the best condition for Diels-Alder reactions using Acrolien as dienophile?. Retrieved from [Link]

  • Van der Vlugt, J. I., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum for PFBHA-derivatized acrolein. Retrieved from [Link]

  • New Jersey Department of Health. (1998). ACROLEIN HAZARD SUMMARY. Retrieved from [Link]

  • Ballerini, E., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Retrieved from [Link]

  • BrainKart. (2018). α,β-Unsaturated aldehydes and ketones. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Caubergs, R., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Retrieved from [Link]

  • Lee, S. H. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Ni-Catalysed Regioselective α,β-Diarylation of α,β-Unsaturated Aldehydes. Retrieved from [Link]

  • Paton, R. S., & Houk, K. N. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-2-Butenal. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of α-tert-Butyl Substituted Acroleins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of α,β-unsaturated aldehydes, with a specific focus on the influence of sterically demanding substituents at the α-position, exemplified by the tert-butyl group. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis.

Introduction: The Chromophore and the Influence of Substitution

The characteristic UV-Vis absorption of α,β-unsaturated aldehydes, such as acrolein, arises from electronic transitions within the conjugated system formed by the carbon-carbon double bond and the carbonyl group.[1][2] This conjugated system acts as a chromophore, the part of a molecule responsible for its color by absorbing light at specific wavelengths. The two primary electronic transitions of interest are the lower-energy n→π* (n to pi-star) transition and the higher-energy π→π* (pi to pi-star) transition.[3][4][5]

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are typically weak and appear at longer wavelengths (around 300-350 nm). The more intense π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital and occurs at shorter wavelengths (around 200-250 nm).[2][3]

The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, particularly the nature of substituents on the chromophore. Alkyl substitution on the α or β carbons of the enone system typically leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. This guide will delve into the specific effects of a bulky tert-butyl group at the α-position.

The Steric Impact of the α-tert-Butyl Group: A Comparative Analysis

The Woodward-Fieser rules are a set of empirically derived rules that allow for the calculation of the λmax for the π→π* transition in conjugated systems.[6][7][8][9] For an acyclic α,β-unsaturated aldehyde, the base value is 210 nm.[8] An alkyl substituent at the α-position adds 10 nm to the base value.

Therefore, for α-tert-butyl acrolein, the predicted λmax is:

λmax (calculated) = 210 nm (base) + 10 nm (α-alkyl substituent) = 220 nm

The bulky tert-butyl group at the α-position is expected to cause steric hindrance, which may affect the planarity of the conjugated system. This deviation from planarity could potentially lead to a hypsochromic shift (a shift to shorter wavelengths) compared to a less hindered α-alkyl substituted acrolein. However, without experimental data, this remains a theoretical consideration.

The following table compares the calculated λmax for α-tert-butyl acrolein with the experimentally determined λmax values for acrolein and other α-substituted acroleins.

CompoundStructureα-Substituentβ-Substituentλmax (π→π*) (nm)Data Type
AcroleinCH₂=CHCHOHH210Experimental
CrotonaldehydeCH₃CH=CHCHOHCH₃220Experimental
α-MethylacroleinCH₂=C(CH₃)CHOCH₃H215Experimental
α-tert-Butylacrolein CH₂=C(t-Bu)CHO t-Butyl H ~220 Calculated

This comparison highlights the expected bathochromic shift due to α-alkylation. The calculated value for α-tert-butyl acrolein is similar to that of crotonaldehyde, where the methyl group is at the β-position. A direct experimental determination of the λmax for α-tert-butyl acrolein would be invaluable to confirm this prediction and to investigate the extent of any steric-induced hypsochromic shift.

Theoretical Framework: Electronic Transitions in α,β-Unsaturated Aldehydes

The electronic transitions in α,β-unsaturated aldehydes can be visualized using a molecular orbital diagram. The conjugation of the C=C and C=O double bonds results in the formation of new π molecular orbitals that are delocalized over the entire chromophore.

G pi1 π₁ (Bonding) pi2 π₂ (Bonding) pi3_star π₃* (Antibonding) pi2->pi3_star π → π n n (Non-bonding) n->pi3_star n → π pi4_star π₄* (Antibonding)

Caption: Electronic transitions in an α,β-unsaturated aldehyde.

The diagram illustrates the π→π* and n→π* transitions from the highest occupied molecular orbital (HOMO) or non-bonding orbital to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an α,β-unsaturated aldehyde.

Materials and Equipment
  • UV-Vis Spectrophotometer (double beam)[1]

  • Quartz cuvettes (1 cm path length)[1]

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)

  • The α,β-unsaturated aldehyde sample

Experimental Workflow

G cluster_workflow UV-Vis Analysis Workflow A Prepare Stock Solution B Prepare Dilutions A->B Serial Dilution E Acquire Sample Spectra B->E C Calibrate Spectrophotometer D Acquire Blank Spectrum C->D Set Baseline D->E Subtract Blank F Data Analysis E->F Determine λmax

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Procedure
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically >200 nm). Ethanol or hexane are common choices for enones.

  • Solution Preparation:

    • Accurately weigh a small amount of the α,β-unsaturated aldehyde.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent using a volumetric flask.

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the wavelength range to be scanned (e.g., 200-400 nm for α,β-unsaturated aldehydes).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction to zero the absorbance across the entire wavelength range.[10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Acquire the UV-Vis spectrum of the sample.

    • Repeat the measurement for each of the prepared dilutions, starting from the most dilute and progressing to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the π→π* and, if observable, the n→π* transitions.

    • If quantitative analysis is required, create a Beer-Lambert law plot of absorbance at λmax versus concentration to determine the molar absorptivity (ε).

Conclusion

The UV-Vis absorption maximum of an α,β-unsaturated aldehyde is a key parameter that provides valuable insights into its electronic structure. While experimental data for α-tert-butyl substituted acrolein is currently unavailable, application of the Woodward-Fieser rules predicts a λmax of approximately 220 nm for the π→π* transition. This represents a bathochromic shift compared to the parent acrolein, consistent with the effect of α-alkylation. However, the steric bulk of the tert-butyl group may introduce non-planarity into the chromophore, a factor that could potentially lead to a hypsochromic shift.

This guide provides a robust framework for the theoretical understanding and experimental determination of the UV-Vis absorption characteristics of α-substituted acroleins. The detailed experimental protocol outlined herein offers a reliable method for researchers to obtain high-quality spectroscopic data for these and other conjugated systems. Further experimental investigation into the UV-Vis properties of sterically hindered α,β-unsaturated aldehydes like α-tert-butyl acrolein is warranted to validate theoretical predictions and to fully elucidate the interplay of electronic and steric effects on their spectroscopic behavior.

References

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Scribd. (n.d.). SOP For Analysis On UV - Visible Spectrophotometer.
  • STANDARD OPERATING PROCEDURE OF UV VISIBLE SPECTROPHOTOMETER. (n.d.).
  • Universal Lab. (2024, August 31). The Operating Manual for UV-Vis Spectrophotometer.
  • Scribd. (n.d.). Woodward-Fieser Rules for Dienes and Enones.
  • Wikipedia. (n.d.). Woodward's rules.
  • International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18). Woodward Fisher Regulation for Calculating Absorption Maxima.
  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory).
  • Chemistry Notes. (2022, November 29). Woodward Fieser rule: Easy steps or tricks.
  • rsc.org. (n.d.). UV/Visible Data.
  • MDPI. (2023, February 21). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling.
  • ResearchGate. (2025, August 6). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers.
  • NIST WebBook. (n.d.). tert-Butyl acrylate.
  • RASĀYAN. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and compositional analysis of co- and ter-polymers of butyl acrylate with vinyl acetate and acrylic acid prepar.
  • BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy.
  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • ResearchGate. (2025, August 6). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Current Protocols in Food Analytical Chemistry. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy.
  • YouTube. (2017, December 15). Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds.
  • NIST WebBook. (n.d.). 2-n-Butylacrolein.
  • European Pharmacopoeia. (2025, February 2). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry.
  • Catalysis Science & Technology. (2001). UV-VIS spectra of lignin model compounds in the presence of metal ions and chelants.
  • PubMed. (2020, November 15). Interpretation of α-synuclein UV absorption spectra in the peptide bond and the aromatic regions.
  • PubMed. (2014, July 2). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies.
  • Dalton Transactions. (n.d.). A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling.
  • Journals of Research in Pharmaceutical Sciences. (2025, April 19). UV - Spectroscopy: as a tool to determine enzyme activity.

Sources

Validation of alpha-exocyclic double bond formation

Validation of -Exocyclic Double Bond Formation: A Comparative Guide

Part 1: Strategic Overview & Method Selection

The formation of

In drug development, this motif is critical. It appears in bioactive terpenes (e.g., ent-kaurene),


This guide moves beyond basic textbook definitions to compare the performance , scalability , and validation of the four dominant methodologies: Wittig, Horner-Wadsworth-Emmons (HWE), Peterson Olefination, and Metal-Carbenoid (Tebbe/Petasis) reagents.

Method Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate constraints.

MethodSelectionStartSubstrate: Cyclic CarbonylIsHinderedIs the Carbonyl Sterically Hindered?Start->IsHinderedIsEsterIs the Carbonyl an Ester/Lactone?IsHindered->IsEsterNoTebbeMethod C: Tebbe/Petasis(Ti-Carbenoids)IsHindered->TebbeYes (Severe)RhCatMethod E: Rh-Catalyzed(TMS-Diazomethane)IsHindered->RhCatYes (Moderate)AcidBaseSensitiveIs Substrate Acid/Base Sensitive?IsEster->AcidBaseSensitiveNoIsEster->TebbeYes (Lactone to Enol Ether)WittigMethod A: Wittig Reaction(Std. Ylides)AcidBaseSensitive->WittigNo (Base Stable)HWEMethod B: HWE Reaction(Phosphonates)AcidBaseSensitive->HWENo (Requires Strong Base)PetersonMethod D: Peterson Olefination(Silicon-based)AcidBaseSensitive->PetersonYes (Tunable Elimination)

Figure 1: Decision matrix for selecting exocyclic olefination methods based on steric and electronic constraints.

Part 2: Comparative Performance Analysis

The "Standard": Wittig vs. HWE

While the Wittig reaction is the historical standard, it suffers from atom economy issues (triphenylphosphine oxide waste) and poor performance with hindered ketones. The Horner-Wadsworth-Emmons (HWE) modification offers a distinct advantage: the phosphate byproduct is water-soluble, simplifying purification.

  • Wittig Limitation: Unstabilized ylides (necessary for simple methylenation) are highly reactive and basic, often causing epimerization at

    
    -centers.
    
  • HWE Advantage: Phosphonate carbanions are more nucleophilic than phosphonium ylides, often resulting in higher yields for semi-hindered substrates.

The "Heavy Lifters": Tebbe & Petasis Reagents

For substrates where the carbonyl is extremely hindered (e.g., fenchone, adamantanone) or is an ester (lactones), phosphorus-based methods often fail. Titanium carbenoids (Tebbe reagent) are non-basic and driven by the formation of the strong Ti=O bond.

Quantitative Comparison: Methylenation of Hindered Ketones

The table below compares the yield of converting Adamantanone (a classic hindered ketone) to methyleneadamantane.

MethodReagent SystemYield (%)Key Observation
Wittig

/

-BuOK
45-55%Incomplete conversion; difficult separation of

.
HWE

60-70%Better conversion; easier workup.
Tebbe

85-92% Excellent for steric bulk; non-basic conditions.
Rh-Cat

/

90-97% High atom economy; mild conditions; expensive catalyst.

Part 3: Experimental Protocols

Protocol A: Synthesis of -Methylene- -Butyrolactone (Eschenmoser’s Salt Method)

Target: Introduction of an exocyclic methylene group alpha to a lactone carbonyl.

Mechanism: This protocol utilizes dimethyl(methylene)ammonium iodide (Eschenmoser's salt) to form a Mannich base, which undergoes elimination to form the double bond.

EschenmoserLactoneLactone Enolate(LDA/THF, -78°C)MannichMannich Base(Intermediate)Lactone->MannichAdd SaltSaltEschenmoser's Salt(CH2=NMe2+ I-)MethylIodideQuaternization(MeI)Mannich->MethylIodideMethylationEliminationElimination(NaHCO3, Heat)MethylIodide->EliminationBaseProductalpha-MethyleneLactoneElimination->Product- NMe3, - HI

Figure 2: Mechanistic pathway for

12345

Step-by-Step Protocol:

  • Enolization: To a flame-dried flask under Argon, add diisopropylamine (1.1 equiv) and dry THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Substrate Addition: Add the

    
    -butyrolactone (1.0 equiv) in THF dropwise at -78°C. Stir for 45 min to ensure complete enolate formation.
    
  • Mannich Reaction: Rapidly add solid Eschenmoser’s salt (1.2 equiv) via a powder addition funnel. Allow the mixture to warm to room temperature over 3 hours.

  • Workup 1: Quench with saturated

    
    . Extract with DCM. The crude product is the 
    
    
    -dimethylaminomethyl lactone.
  • Quaternization: Dissolve the crude amine in DCM. Add Methyl Iodide (MeI, 1.5 equiv) and stir at room temperature for 12 hours. A white precipitate (quaternary ammonium salt) often forms.

  • Elimination: Add saturated aqueous

    
     directly to the reaction mixture and stir vigorously (biphasic) for 4-6 hours, or reflux in ethanol if elimination is sluggish.
    
  • Purification: Extract with DCM, dry over

    
    , and purify via flash chromatography (EtOAc/Hexanes).
    

Critical Control Point: Monitor the disappearance of the dimethylamino intermediate by TLC (stains with Dragendorff’s reagent).

Part 4: Validation & Structural Confirmation

Trustworthiness in chemical synthesis comes from rigorous structural validation. For exocyclic double bonds, specific spectroscopic signatures confirm success.

Nuclear Magnetic Resonance (NMR)[2][6]
  • 
     NMR:  The definitive proof is the appearance of two geminal vinylic protons.
    
    • Chemical Shift: Typically

      
       4.5 – 6.5 ppm.
      
    • Pattern: Two singlets (or narrow doublets,

      
       Hz). In chiral environments (like terpenes), these are diastereotopic and may be separated by 0.2–0.5 ppm.
      
  • 
     NMR: 
    
    • Exocyclic

      
      : 
      
      
      105 – 115 ppm (DEPT-135 negative).
    • Quaternary Alkene Carbon:

      
       140 – 150 ppm.
      
Infrared Spectroscopy (IR)[7]
  • C=C Stretch: Look for a medium-intensity band at 1640–1680 cm⁻¹ .

  • =C-H Stretch: A sharp, weak band just above 3000 cm⁻¹ (typically 3070–3090 cm⁻¹).

  • Carbonyl Shift: If the exocyclic bond is conjugated (e.g.,

    
    -methylene lactone), the carbonyl stretch will shift to a lower wavenumber (e.g., from 1775 cm⁻¹ to 1760 cm⁻¹) due to conjugation.
    
Self-Validating Checklist

Before declaring the reaction a success, ensure the following data is present:

References

  • Reagents for Carbonyl Methylenation in Organic Synthesis. Current Organic Synthesis, 2005. 6

  • Highly Efficient Synthesis of Terminal Alkenes from Ketones (Rh-Catalyzed). Organic Letters, 2004. 7[8][9][7]

  • Organocatalytic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Methylenation of Aldehydes (Eschenmoser Protocol). Organic Syntheses, 2008. Link
    
  • Enantioselective Synthesis of

    
    -exo-Methylene 
    
    
    -Butyrolactones via Chromium Catalysis.
    Organic Letters, 2015.[9] 9
  • Peterson Olefination: Mechanism and Applications. Organic Chemistry Portal. 10[5][8][9][7]

Distinguishing 2-methylene-3,3-dimethylbutanal from isomeric crotonaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Distinguishing 2-Methylene-3,3-dimethylbutanal from Isomeric α,β-Unsaturated Aldehydes

A Senior Application Scientist's Field Guide

In the realm of fine chemicals, fragrance synthesis, and pharmaceutical intermediates, the precise identification of isomers is paramount. The C7H12O α,β-unsaturated aldehydes, specifically 2-methylene-3,3-dimethylbutanal and its structural isomer, 4,4-dimethylpent-2-enal, present a common yet critical analytical challenge. While sharing the same molecular weight and elemental composition, their distinct structural arrangements—an exocyclic versus an endocyclic double bond relative to the main carbon chain—impart subtle but measurable differences in their physicochemical and spectroscopic properties.

The Structural Challenge: A Tale of Two Isomers

The core of the analytical problem lies in the position of the conjugated double bond.

  • 2-Methylene-3,3-dimethylbutanal (herein "Isomer A"): Features a terminal, exocyclic methylene group adjacent to the aldehyde. The bulky tert-butyl group is attached to the α-carbon.

  • 4,4-Dimethylpent-2-enal (herein "Isomer B"): Possesses an internal (endocyclic) double bond within the main carbon chain. It exists as E/Z stereoisomers, which often adds another layer of complexity to the analysis.

This structural variance, particularly the steric hindrance imposed by the tert-butyl group and the nature of the olefinic protons, forms the basis for their differentiation.

Part 1: Spectroscopic Fingerprinting

Spectroscopy offers the most powerful and non-destructive means of identification. The key is to understand how the unique electronic and steric environments of each isomer influence their spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the gold standard for structural elucidation. Both ¹H and ¹³C NMR provide a wealth of information that, when combined, leaves no room for ambiguity.

¹H NMR: A Proton's Perspective

The most telling region in the ¹H NMR spectrum is that of the olefinic and aldehydic protons.

  • Isomer A (2-Methylene-3,3-dimethylbutanal):

    • Aldehyde Proton (CHO): Appears as a sharp singlet around 9.5-9.6 ppm .

    • Methylene Protons (=CH₂): Critically, this isomer displays two distinct singlets for the geminal olefinic protons, typically around 6.0-6.3 ppm . Their non-equivalence arises from their spatial relationship to the carbonyl and tert-butyl groups.

    • tert-Butyl Protons (-C(CH₃)₃): A large singlet integrating to 9 protons appears far upfield, around 1.1-1.2 ppm .

  • Isomer B (4,4-Dimethylpent-2-enal, primarily E-isomer):

    • Aldehyde Proton (CHO): Appears as a doublet due to coupling with the adjacent vinyl proton, typically between 9.4-9.5 ppm .

    • Olefinic Protons (-CH=CH-): This is the key differentiating feature. It shows two doublets exhibiting a large coupling constant (J ≈ 15-16 Hz for the E-isomer), characteristic of trans-vinylic protons. One doublet appears around 6.1-6.2 ppm and the other, more downfield due to the influence of the carbonyl, appears around 6.8-6.9 ppm .

    • tert-Butyl Protons (-C(CH₃)₃): A singlet integrating to 9 protons is found upfield, around 1.0-1.1 ppm .

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of unique carbon environments and confirms the connectivity.

Carbon AtomIsomer A (2-Methylene-3,3-dimethylbutanal)Isomer B ((E)-4,4-Dimethylpent-2-enal)Rationale for Difference
C=O ~193-194 ppm~193-194 ppmSimilar chemical environment.
α-Carbon ~148-150 ppm~130-132 ppmThe α-carbon in Isomer A is part of the C=C bond, making it more deshielded.
β-Carbon ~134-136 ppm~160-162 ppmThe β-carbon in Isomer B is more deshielded due to direct attachment to the electron-withdrawing carbonyl group's influence through conjugation.
-C(CH₃)₃ ~35-36 ppm~33-34 ppmMinor difference due to overall molecular geometry.
-C(CH₃)₃ ~27-28 ppm~29-30 ppmMinor difference due to overall molecular geometry.
Infrared (IR) Spectroscopy: Probing Vibrational Modes

While less definitive than NMR, IR spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups and gaining insight into the conjugation system.

  • C=O Stretch: Both isomers will show a strong absorption band for the carbonyl group. However, the exact position can be informative.

    • Isomer A: Typically absorbs around 1680-1690 cm⁻¹ .

    • Isomer B: Often absorbs at a slightly lower wavenumber, around 1670-1680 cm⁻¹ , due to more effective s-cis/s-trans conjugation in the less sterically hindered system.

  • C=C Stretch: The stretch for the conjugated double bond is also diagnostic.

    • Isomer A: Appears around 1620-1630 cm⁻¹ .

    • Isomer B: Appears around 1610-1620 cm⁻¹ .

  • =C-H Bending: Isomer A will show a characteristic sharp band for the out-of-plane bend of the terminal methylene group (=CH₂) around 910-920 cm⁻¹ , which will be absent in Isomer B. Isomer B (E-isomer) will show a strong band for the trans C-H wag around 970-980 cm⁻¹ . This is often a highly reliable distinguishing feature.

Mass Spectrometry (MS): The Fragmentation Puzzle

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation patterns, which are dictated by molecular stability.

Both isomers will exhibit the same molecular ion peak (M⁺) at m/z 112. However, the fragmentation pathways will differ due to the location of the double bond and the bulky tert-butyl group.

  • Isomer A (2-Methylene-3,3-dimethylbutanal): A prominent fragmentation pathway is the loss of the tert-butyl radical (•C(CH₃)₃), leading to a strong peak at m/z 55 . This results from the cleavage of the relatively weak C-C bond adjacent to the double bond.

  • Isomer B (4,4-Dimethylpent-2-enal): Also readily loses the tert-butyl group, but often shows a characteristic McLafferty rearrangement if a gamma-hydrogen is available, though this is not possible here. A key fragmentation is the loss of a propenal fragment, leading to different characteristic ions. The cleavage alpha to the carbonyl group (loss of •CHO) can lead to a peak at m/z 83 .

The most abundant fragment ion is often the most stable carbocation that can be formed. For both isomers, the loss of the tert-butyl group creates a stable cation, but the subsequent fragmentation will differ, providing a unique fingerprint for each.

Part 2: Chromatographic Separation

Chromatography exploits differences in the physical properties of the isomers, such as boiling point and polarity, to achieve physical separation.

Workflow for GC-MS Analysis

Gas chromatography is ideally suited for separating these volatile isomers. Their differing boiling points and polarities allow for effective separation on a suitable column.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Isomer Mixture in Volatile Solvent (e.g., Hexane) Injector Injector Port (e.g., 250°C) Sample->Injector 1 µL Injection Column GC Column (e.g., DB-5ms, 30m) Injector->Column Vaporization IonSource Ion Source (EI) (70 eV) Column->IonSource Separated Analytes Oven Oven Program (e.g., 50°C to 200°C) Oven->Column Temperature Ramp MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Chromatogram & Spectra) Detector->Data

Caption: High-level workflow for GC-MS analysis of isomers.

Experimental Protocol: GC-MS for Isomer Separation

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is highly effective. These columns separate based on boiling point differences.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

  • Injector: Splitless mode, temperature set to 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

Expected Outcome:

Due to its more compact structure and likely lower boiling point, 2-methylene-3,3-dimethylbutanal (Isomer A) is expected to elute earlier than 4,4-dimethylpent-2-enal (Isomer B) . The resulting chromatogram will show two distinct peaks, each with a unique mass spectrum that can be matched against a reference library or interpreted as described in the MS section above.

Part 3: Logical Confirmation Pathway

For absolute certainty, especially in regulated environments, a multi-step, orthogonal approach is recommended. This ensures that the identification is not reliant on a single technique.

Validation_Pathway Start Unknown C7H12O Aldehyde Sample GCMS Step 1: GC-MS Analysis Start->GCMS Check_Purity Purity Check: Single GC Peak? GCMS->Check_Purity NMR Step 2: ¹H NMR Spectroscopy Check_Purity->NMR Yes Mixture Conclusion: Mixture of Isomers Check_Purity->Mixture No Check_Protons Key Diagnostic: Olefinic Protons? NMR->Check_Protons IR Step 3 (Confirmation): FT-IR Spectroscopy Check_Protons->IR Two Singlets (~6.0-6.3 ppm) Check_Protons->IR Two Doublets (J ≈ 16 Hz) ReEvaluate Re-evaluate Data or Purity Check_Protons->ReEvaluate Ambiguous Check_Bending Key Diagnostic: =C-H Bend? IR->Check_Bending ID_A Identified: 2-Methylene-3,3-dimethylbutanal Check_Bending->ID_A ~915 cm⁻¹ band present ID_B Identified: 4,4-Dimethylpent-2-enal Check_Bending->ID_B ~975 cm⁻¹ band present Check_Bending->ReEvaluate Ambiguous

Caption: A logical workflow for the definitive identification of isomers.

Conclusion

Distinguishing between 2-methylene-3,3-dimethylbutanal and its isomeric crotonaldehyde, 4,4-dimethylpent-2-enal, is a straightforward process when the correct analytical strategy is employed. While techniques like IR and MS provide strong, indicative evidence, ¹H NMR spectroscopy remains the most unambiguous method . The clear difference between the two olefinic singlets of the methylene group in Isomer A and the two coupled doublets of the internal vinyl protons in Isomer B provides a definitive structural fingerprint.

For routine quality control, a well-calibrated GC-MS method is highly efficient, offering both separation (retention time) and identification (mass spectrum) in a single run. By combining these techniques, researchers, scientists, and drug development professionals can ensure the identity and purity of their materials, safeguarding the integrity of their downstream applications.

References

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical property data, including IR and mass spectra. [Link]

  • PubChem: A public repository for chemical substance information, including structures, properties, and identifiers. [Link]

  • Spectral Database for Organic Compounds (SDBS): A valuable, free-to-access database of NMR, MS, IR, and Raman spectra for various organic compounds. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethyl-2-methylene-butyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,3-Dimethyl-2-methylene-butyraldehyde, a reactive α,β-unsaturated aldehyde. As a Senior Application Scientist, my objective is to provide not just a set of procedures, but a framework for thinking about the safe management of reactive chemical waste, grounded in scientific principles and field-proven best practices.

Understanding the Compound: Properties and Anticipated Hazards

Key Anticipated Hazards:

  • Flammability: Like many low-molecular-weight aldehydes, this compound is expected to be a highly flammable liquid and vapor.[3][4][5] Vapors can be heavier than air, potentially accumulating in low-lying areas and traveling to a source of ignition.[5][6]

  • Reactivity: The α,β-unsaturated system is susceptible to polymerization, especially in the presence of initiators or upon exposure to air, which can form peroxides.[4] Such reactions can be exothermic and potentially explosive in a sealed container. The dry residue of similar chemicals can be explosive.[1]

  • Toxicity and Irritation: Aldehydes are a known class of irritants and sensitizers. Expect this compound to cause serious eye irritation and potential skin irritation.[2][4] Inhalation of vapors may lead to respiratory tract irritation.[2] Some aldehydes are also suspected of causing genetic defects.[4]

  • Environmental Hazard: This compound is likely toxic to aquatic life with potential for long-lasting effects.[7] Therefore, it must not be discharged into the environment.[3]

Hazard Class Anticipated Severity Primary Precaution
Flammability HighKeep away from heat, sparks, and open flames.[3][4][5]
Reactivity HighStore in a cool, well-ventilated area, away from incompatible materials.[2][7]
Toxicity ModerateHandle in a chemical fume hood with appropriate PPE.[8]
Irritation Moderate to HighAvoid contact with skin, eyes, and clothing.[2]
Immediate Safety and Handling Protocols

Prior to any handling or disposal procedure, a thorough risk assessment is mandatory. All operations involving 3,3-Dimethyl-2-methylene-butyraldehyde must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.

Engineering Controls:

  • Ventilation: All work must be performed in a well-ventilated area, preferably a chemical fume hood.[8]

  • Ignition Sources: All sources of ignition, including static discharge, must be eliminated.[3][7][9] Use non-sparking tools and explosion-proof equipment.[7][10]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of 3,3-Dimethyl-2-methylene-butyraldehyde is through a licensed hazardous waste disposal company.[2] In-laboratory treatment is a secondary option that should only be considered by highly trained personnel with a thorough understanding of the chemical reactions involved.

This method ensures compliance with regulatory requirements and minimizes risk to laboratory personnel.

Step 1: Waste Segregation and Collection

  • Collect waste 3,3-Dimethyl-2-methylene-butyraldehyde in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[2] The container should be made of a material compatible with the chemical.

  • The container must be kept tightly closed when not in use and stored in a cool, well-ventilated, and designated hazardous waste storage area.[2][3]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "3,3-Dimethyl-2-methylene-butyraldehyde," and the associated hazards (e.g., Flammable Liquid, Irritant).

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[2]

Certain aldehydes can be oxidized to their corresponding carboxylic acids, which are often less volatile and less toxic.[11][12] This procedure should only be performed by experienced chemists due to the potential for exothermic reactions.

Principle: Oxidation of the aldehyde group to a carboxylic acid using an oxidizing agent like potassium permanganate under controlled conditions.

Required Materials:

  • Waste 3,3-Dimethyl-2-methylene-butyraldehyde

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) for quenching excess permanganate

  • pH paper or meter

  • Stir plate and stir bar

  • Ice bath

Protocol:

  • In a chemical fume hood, place the reaction flask containing the aldehyde waste in an ice bath to control the reaction temperature.

  • Slowly add a solution of potassium permanganate while stirring vigorously. The reaction is exothermic; maintain the temperature below 20°C.

  • Continue the addition until a faint purple color persists, indicating a slight excess of permanganate.

  • Quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears.

  • Neutralize the resulting solution to approximately pH 7 with a suitable acid or base.[11]

  • The final aqueous waste should be collected and disposed of through your institution's hazardous waste program, as it may still contain manganese salts and organic byproducts.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated by turning on fume hoods.[8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][9]

  • Decontamination: Clean the spill area with soap and water.[8] All materials used for cleanup must be disposed of as hazardous waste.[8][13]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Visualizing Disposal Workflows

To aid in decision-making and procedural clarity, the following diagrams illustrate the recommended disposal workflow and a conceptual in-laboratory neutralization process.

DisposalDecisionTree start Waste 3,3-Dimethyl-2-methylene-butyraldehyde Generated decision Is In-Lab Treatment Feasible and Approved? start->decision licensed_disposal Collect in Labeled, Sealed Container Arrange for Licensed Disposal decision->licensed_disposal No in_lab_treatment Follow Approved In-Lab Neutralization Protocol decision->in_lab_treatment Yes end Disposal Complete licensed_disposal->end final_disposal Dispose of Treated Waste via Licensed Disposal Service in_lab_treatment->final_disposal final_disposal->end

Caption: Decision tree for the disposal of 3,3-Dimethyl-2-methylene-butyraldehyde.

NeutralizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Neutralization cluster_disposal Final Disposal prep Place Aldehyde Waste in Ice Bath reaction Slowly Add KMnO₄ Solution (Maintain T < 20°C) prep->reaction Vigorous Stirring quench Add NaHSO₃ to Remove Excess KMnO₄ reaction->quench Persistent Purple Color neutralize Neutralize to pH ~7 quench->neutralize collect Collect Treated Waste for Licensed Disposal neutralize->collect

Caption: Conceptual workflow for in-laboratory neutralization of aldehyde waste.

By adhering to these rigorous safety and disposal protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. The principles outlined in this guide are intended to foster a culture of safety and responsibility within the laboratory.

References

  • Chemical Waste Disposal Guidelines . (n.d.). Emory University. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services . (n.d.). The University of British Columbia. Retrieved from [Link]

  • Safety Data Sheet: butyraldehyde - Chemos GmbH&Co.KG . (2019, February 12). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Airgas . (2017, December 4). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt . (n.d.). Retrieved from [Link]

  • Volatile Organic Compounds Removal Methods: A Review - Science Publications . (n.d.). Retrieved from [Link]

  • How Chemical Waste Is Treated | Enva . (2025, January 1). Retrieved from [Link]

  • VOC Treatment (Volatile Organic Compounds emissions) - Condorchem . (2016, April 20). Retrieved from [Link]

  • Removal of volatile organic compounds (VOCs) emitted from a textile dyeing wastewater treatment plant and the . (2020, January 6). ScienceDirect. Retrieved from [Link]

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Personal protective equipment for handling 3,3-Dimethyl-2-methylene-butyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 69060-18-0 Synonyms: 2-tert-Butylacrolein, 2-Methylene-3,3-dimethylbutanal

Executive Safety Directive

From the Desk of the Senior Application Scientist: Handling 3,3-Dimethyl-2-methylene-butyraldehyde requires a shift in mindset from standard organic chemistry to "reactive intermediate" protocols. Unlike its saturated analog (3,3-dimethylbutanal), this molecule possesses an exocyclic double bond conjugated with the aldehyde (


-unsaturated).

The Critical Hazard: This structure acts as a Michael Acceptor . It does not just irritate; it alkylates biological nucleophiles (proteins, DNA).

  • Immediate Threat: Potent lachrymator (tear gas effect). If you smell garlic or acrid pungency, your engineering controls have already failed.

  • Hidden Threat: Skin sensitization.[1][2][3][4] Standard nitrile gloves offer poor protection against unsaturated aldehydes.

Core Directive: Treat this chemical as a Flammable, Lachrymatory Alkylating Agent . All handling must occur within a certified chemical fume hood.

Hazard Profile & Risk Assessment

The following data synthesizes structural alerts and properties of close analogs (Acrolein, 3,3-Dimethylbutanal) where specific experimental data for CAS 69060-18-0 is absent.

Hazard ClassClassification (GHS)Critical Thresholds / Notes
Flammability Flammable Liquid, Cat.[4] 2 Flash Point: < 20°C (Est. based on saturated analog FP of 11°C). Vapors travel to ignition sources.
Acute Health Lachrymator / Irritant Causes severe eye damage (Cat. 1) and respiratory irritation (Cat.[4] 3).
Chronic Health Skin Sensitizer, Cat.[3][4] 1 High potential for allergic contact dermatitis due to protein binding (Michael addition).
Reactivity Polymerization / Oxidation May polymerize if inhibitor (e.g., hydroquinone) is depleted. Forms explosive peroxides/acids on air exposure.

Personal Protective Equipment (PPE) Matrix

The "Standard Lab Kit" is Insufficient. Standard 4-mil nitrile gloves provide less than 5 minutes of protection against unsaturated aldehydes before permeation occurs.

A. Hand Protection (The "Double-Barrier" Protocol)

You must create a barrier that resists both the organic solvent properties and the specific aldehyde permeation.

  • Primary Layer (Inner): Silver Shield® / 4H® (EVOH Laminate) .

    • Why: These are virtually impermeable to small, oxygenated organic molecules.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Disposable).

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.

  • Protocol: Immediately replace outer glove upon any splash. Replace inner glove after 4 hours of work.

B. Respiratory & Eye Protection
  • Engineering Control: Work strictly in a fume hood with face velocity >100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable due to vapor toxicity and lachrymatory effects.

  • Face Protection: Use a face shield if pouring volumes >100 mL.

C. PPE Decision Logic

PPE_Selection Start Task: Handle 3,3-Dimethyl-2-methylene-butyraldehyde Vol Volume > 1 mL? Start->Vol Hood Is Fume Hood Available? Vol->Hood Yes (Prep Scale) Standard Standard PPE: Splash Goggles + Lab Coat + Double Glove (Nitrile) Vol->Standard No (Analytical Scale) Stop STOP: Do Not Proceed Hood->Stop No HighRisk High Risk PPE: Splash Goggles + Face Shield + Laminate Liner (Silver Shield) + Nitrile Outer Hood->HighRisk Yes Standard->Hood Always use Hood

Figure 1: PPE Selection Logic based on operational scale. Note that fume hood use is mandatory regardless of volume.

Operational Handling Protocols

Protocol A: Safe Transfer Techniques

Goal: Zero vapor release.

  • Preparation: Chill the reagent bottle to 0-4°C before opening. This significantly reduces vapor pressure (and smell).

  • Cannula/Syringe Transfer:

    • Do not pour.[3][5][6] Use a glass syringe with a Teflon-tipped plunger.

    • Insert a needle through a septum.

    • Pressure Equalization: Use a balloon filled with inert gas (Nitrogen/Argon) to replace the withdrawn volume. Do not let air enter (oxidation risk).

  • Rinsing: Immediately draw acetone or ethyl acetate into the used syringe inside the hood to dilute residual aldehyde before removing it from the hood.

Protocol B: Glassware Decontamination (Quenching)

Dirty glassware is the #1 source of lab contamination and odors.

  • Prepare Quench Solution: 10% Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ) in water.
  • Immediate Soak: Submerge all contaminated glassware, needles, and septa into the bisulfite bath immediately after use.

    • Mechanism: Bisulfite forms a stable, water-soluble adduct with the aldehyde, neutralizing the lachrymatory effect and volatility.

  • Soak Time: Allow to sit for 30 minutes before final washing.

Emergency & Disposal Procedures

Spill Response Workflow

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (Vapors are Lachrymatory) Spill->Evac Assess 2. Assess Volume Evac->Assess Major > 50 mL: Call Hazmat Assess->Major Minor < 50 mL: Proceed with PPE Assess->Minor Absorb 3. Cover with Absorbent Pads Minor->Absorb Neutralize 4. Apply Bisulfite Solution over Pads Absorb->Neutralize Waste 5. Double Bag Label: 'Aldehyde Waste' Neutralize->Waste

Figure 2: Immediate response workflow for spills. Speed is critical to prevent lab-wide contamination.

Disposal Plan
  • Liquid Waste: Segregate into "Flammable Organic Waste."

    • Crucial: Add 1-2% hydroquinone or BHT to the waste container if it will be stored for long periods to prevent polymerization.

  • Solid Waste: Contaminated gloves and pads must be double-bagged (sealed Ziploc) before placing in the solid waste bin to prevent odor leakage.

References

  • ChemicalBook. (2024). 3,3-Dimethyl-2-methylene-butyraldehyde (CAS 69060-18-0) Entry. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3,3-Dimethylbutyraldehyde (Saturated Analog). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Acrolein and Unsaturated Aldehydes." National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Organic Aldehydes. Retrieved from

Sources

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